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Core Science & Biosynthesis

Foundational

(R)-1-(Thiazol-4-yl)propan-1-amine chemical properties

Technical Guide: (R)-1-(Thiazol-4-yl)propan-1-amine Executive Summary (R)-1-(Thiazol-4-yl)propan-1-amine is a high-value chiral heterocyclic building block employed primarily in the synthesis of voltage-gated sodium chan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (R)-1-(Thiazol-4-yl)propan-1-amine

Executive Summary

(R)-1-(Thiazol-4-yl)propan-1-amine is a high-value chiral heterocyclic building block employed primarily in the synthesis of voltage-gated sodium channel inhibitors (specifically Nav1.7 blockers) for neuropathic pain management. Its structure features a thiazole ring—a bioisostere of pyridine and imidazole—coupled with a chiral ethylamine side chain. This specific stereoisomer is critical in medicinal chemistry, where the (R)-configuration often dictates binding affinity in the hydrophobic pockets of target proteins. This guide details its physicochemical profile, a robust asymmetric synthesis protocol using Ellman’s auxiliary, and its application in drug discovery.

Molecular Architecture & Physicochemical Profile

The compound consists of a 1,3-thiazole ring substituted at the C4 position with a chiral propyl-amine chain. The basicity of the primary amine (pKa ~9-10) contrasts with the weak basicity of the thiazole nitrogen (pKa ~2.5), allowing for selective functionalization.

Property Data / Descriptor
IUPAC Name (1R)-1-(1,3-thiazol-4-yl)propan-1-amine
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
CAS Number (Racemic) 1489019-51-3 (Reference for parent structure)
Chiral Center C1 (R-configuration)
Physical State Viscous oil (Free base); Crystalline solid (HCl/TFA salt)
Solubility High in MeOH, DMSO, DCM; Moderate in water (Free base)
cLogP ~0.8 (Estimated)
pKa (Amine) ~9.6 (Calculated)
pKa (Thiazole N) ~2.5 (Calculated)

Synthetic Routes & Stereochemical Control

Achieving high enantiomeric excess (ee >98%) is paramount. The most reliable laboratory-scale method involves the Ellman Sulfinamide approach, which provides superior diastereoselectivity compared to enzymatic transamination for this specific substrate class.

Protocol: Asymmetric Synthesis via Ellman Auxiliary

Step 1: Ketone Formation

  • Reagents: Thiazole-4-carbaldehyde, Ethylmagnesium bromide (EtMgBr).

  • Procedure: Grignard addition of EtMgBr to the aldehyde yields the racemic alcohol, followed by Swern oxidation or MnO₂ oxidation to yield 1-(thiazol-4-yl)propan-1-one .

Step 2: Chiral Imine Condensation

  • Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary), Ti(OEt)₄ (Lewis Acid catalyst), THF.

  • Mechanism: The titanium(IV) ethoxide acts as a water scavenger and Lewis acid, driving the equilibrium toward the N-sulfinyl ketimine.

  • Conditions: Reflux in THF for 12–24 hours.

Step 3: Diastereoselective Reduction

  • Reagents: L-Selectride or NaBH₄, THF, -78°C.

  • Control: The bulky tert-butyl group on the sulfinyl moiety directs the hydride attack to the Re-face or Si-face (depending on the auxiliary enantiomer), establishing the carbon stereocenter.

  • Note: Using (R)-sulfinamide typically yields one diastereomer; this must be verified via NMR.

Step 4: Auxiliary Cleavage

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Outcome: Quantitative cleavage of the sulfinyl group precipitates the chiral amine as the hydrochloride salt, preserving the stereocenter.

Synthesis Workflow Diagram

G Start Thiazole-4-carbaldehyde Ketone 1-(Thiazol-4-yl) propan-1-one Start->Ketone 1. EtMgBr 2. MnO2 Oxidation Imine (R)-N-Sulfinyl Ketimine Ketone->Imine (R)-tBu-Sulfinamide Ti(OEt)4, THF, Reflux AmineSalt (R)-1-(Thiazol-4-yl) propan-1-amine HCl Imine->AmineSalt 1. L-Selectride (-78°C) 2. HCl/MeOH (Cleavage)

Caption: Step-wise asymmetric synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine using Ellman's auxiliary strategy.

Reactivity & Functionalization

The chemical utility of (R)-1-(Thiazol-4-yl)propan-1-amine lies in its dual reactivity profile:

  • Primary Amine (Nucleophile):

    • Amide Coupling: Reacts rapidly with activated esters (e.g., HATU/EDC mediated) to form amide bonds. This is the standard linkage used to attach the "warhead" in Nav1.7 inhibitors.

    • Reductive Amination: Forms secondary amines with aldehydes/ketones using NaBH(OAc)₃.

    • Protection: Can be protected as a Boc-carbamate (Boc₂O, TEA) or Cbz-carbamate for orthogonal synthesis.

  • Thiazole Ring (Electrophile/Ligand):

    • C5-Functionalization: The C5 position (adjacent to sulfur) is the most nucleophilic site on the ring. It can undergo electrophilic aromatic substitution (halogenation) if required, though this is rare in this specific scaffold.

    • Coordination: The thiazole nitrogen can coordinate with metals, potentially affecting palladium-catalyzed cross-couplings if not accounted for.

Pharmaceutical Applications: Nav1.7 Inhibition[1][2]

The (R)-1-(thiazol-4-yl)propan-1-amine motif acts as a critical pharmacophore in the development of selective Nav1.7 voltage-gated sodium channel blockers.

  • Mechanism: Nav1.7 is a key driver of nociception (pain signaling). Inhibitors containing this thiazole-amine motif often bind to the Voltage Sensing Domain (VSD) , specifically Domain IV, locking the channel in a non-conducting state.

  • Selectivity: The chiral ethyl group fits into a hydrophobic sub-pocket, providing selectivity over the cardiac Nav1.5 channel, which is crucial for safety (avoiding arrhythmias).

  • Case Study: This motif is structurally analogous to the "head groups" found in sulfonamide-based inhibitors like PF-05089771 , where the heterocycle optimizes metabolic stability and membrane permeability.

Nav1.7 Signaling & Inhibition Pathway[1][2][3]

NavPathway Stimulus Pain Stimulus (Peripheral) NavOpen Nav1.7 Channel (Open State) Stimulus->NavOpen Depolarization Influx Na+ Influx NavOpen->Influx NavClosed Nav1.7 Channel (Stabilized Closed State) NavOpen->NavClosed Inhibition ActionPot Action Potential (Nociceptor Firing) Influx->ActionPot Inhibitor (R)-Thiazole Amine Inhibitor Inhibitor->NavOpen Binds VSD IV NavClosed->Influx Blocks

Caption: Mechanism of action for Nav1.7 inhibitors utilizing the thiazole-amine scaffold to block nociceptive signaling.

Handling, Stability & Analytics

Storage & Stability
  • Free Base: Prone to oxidation and carbonate formation (absorbs CO₂ from air). Store under Argon at -20°C.

  • Salt Form (HCl): Highly stable. Hygroscopic; store in a desiccator at room temperature or 4°C.

  • Shelf Life: >2 years if stored properly as the hydrochloride salt.

Analytical Validation (Self-Validating Protocol)

To confirm the identity and enantiomeric purity of the synthesized compound:

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

    • Detection: UV at 254 nm (Thiazole absorbance).

    • Expectation: The (R)-enantiomer and (S)-enantiomer should resolve with a separation factor (

      
      ) > 1.2.
      
  • NMR Spectroscopy:

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole protons (~9.0 ppm C2-H, ~7.5 ppm C5-H) and the chiral methine proton (~4.0-4.5 ppm).

    • Mosher's Acid Analysis: Derivatization with (R)- and (S)-MTPA chloride can be used to determine absolute configuration if reference standards are unavailable.

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • Pfizer Inc. "Discovery of Clinical Candidate PF-05089771: Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7." Journal of Medicinal Chemistry, 2016. Link

  • BenchChem. "Physicochemical Properties of Thiazole-Alkylamines." BenchChem Technical Data, 2025. Link

  • Beilstein-Institut. "Thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis." Beilstein Journal of Organic Chemistry, 2016. Link

  • MedChemExpress. "Nav1.7 Inhibitor Data and Protocols." MCE Product Guide, 2025. Link

Exploratory

In-Depth Technical Guide: Synthesis and Characterization of (R)-1-(Thiazol-4-yl)propan-1-amine

Executive Summary (R)-1-(Thiazol-4-yl)propan-1-amine is a highly valuable chiral building block frequently utilized in the development of kinase inhibitors, GPCR-targeted therapeutics, and advanced agrochemicals. The pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Thiazol-4-yl)propan-1-amine is a highly valuable chiral building block frequently utilized in the development of kinase inhibitors, GPCR-targeted therapeutics, and advanced agrochemicals. The presence of the electron-rich, heteroaromatic thiazole ring combined with a primary chiral amine presents unique synthetic challenges—particularly regarding stereocontrol and the prevention of competitive metalation during carbon-carbon bond formation. This whitepaper details a robust, self-validating synthetic methodology leveraging the Ellman tert-butanesulfinamide auxiliary to achieve >95% diastereomeric excess (de) and >99% enantiomeric excess (ee).

Strategic Rationale & Mechanistic Causality

Retrosynthetic Strategy: The Ellman Auxiliary

The asymmetric synthesis of 1-heteroaryl alkylamines can be approached via enzymatic kinetic resolution, asymmetric hydrogenation of enamines, or chiral auxiliary-directed nucleophilic addition. For thiazole derivatives, the Ellman auxiliary ((R)-tert-butanesulfinamide) is the industry gold standard[1]. It provides a highly electrophilic imine substrate and dictates strict facial selectivity during organometallic addition, avoiding the need for high-pressure hydrogenation equipment or highly specific transaminases.

Stereocontrol and Transition State Dynamics

The causality behind the high stereoselectivity lies in the transition state geometry, which is heavily dictated by solvent choice[2]. In non-coordinating solvents like dichloromethane (CH_2Cl_2), the addition of ethylmagnesium bromide (EtMgBr) proceeds via a rigid, six-membered cyclic Zimmerman-Traxler-type transition state. The magnesium ion chelates both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group assumes an equatorial position, forcing the nucleophile to attack from the less sterically hindered Re-face, yielding the (R,R)-diastereomer.

Conversely, coordinating solvents like THF disrupt this chelation, leading to an open transition state and a subsequent collapse in diastereoselectivity[2].

SolventEffect Root Solvent Selection for Grignard Addition Coordinating Coordinating Solvent (e.g., THF) Root->Coordinating NonCoordinating Non-Coordinating Solvent (e.g., CH2Cl2) Root->NonCoordinating OpenTS Open Transition State Mg coordinates to solvent Coordinating->OpenTS ClosedTS Closed 6-Membered TS Mg chelates Imine & Sulfinyl O NonCoordinating->ClosedTS LowDE Poor Diastereoselectivity (<50% de) OpenTS->LowDE HighDE High Diastereoselectivity (>95% de) ClosedTS->HighDE

Fig 1. Logical relationship between solvent coordination and diastereomeric excess.

Furthermore, the C2 proton of the thiazole ring is kinetically acidic. Conducting the Grignard addition at strictly controlled cryogenic temperatures (-48 °C) is a critical, field-proven technique to suppress competitive C2-deprotonation, which would otherwise lead to complex, intractable mixtures.

Step-by-Step Experimental Methodologies

TransitionState cluster_0 Ellman Auxiliary Workflow A Thiazole-4-carboxaldehyde C Imine Condensation Ti(OEt)4 A->C B (R)-t-Butanesulfinamide B->C D (R,E)-Sulfinyl Imine C->D E Grignard Addition EtMgBr, CH2Cl2 D->E Chelated TS F (R,R)-Sulfinamide E->F Re-face attack G Acidic Cleavage HCl / MeOH F->G H (R)-1-(Thiazol-4-yl)propan-1-amine G->H

Fig 2. Stereoselective synthetic workflow for (R)-1-(Thiazol-4-yl)propan-1-amine.

Protocol A: Condensation to (R,E)-N-(Thiazol-4-ylmethylene)-2-methylpropane-2-sulfinamide

Rationale: Titanium(IV) ethoxide (Ti(OEt)_4) is selected over weaker Lewis acids (like CuSO_4) because it acts as both a potent Lewis acid to activate the aldehyde and an irreversible water scavenger, driving the equilibrium to completion without degrading the acid-sensitive sulfinamide[1].

Procedure:

  • To a flame-dried round-bottom flask under N_2, add thiazole-4-carboxaldehyde (1.0 equiv, 10 mmol) and (R)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (0.5 M).

  • Add Ti(OEt)_4 (2.0 equiv, 20 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at 25 °C.

  • Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO_3 with rapid stirring.

  • Crucial Step: Filter the resulting thick white suspension (titanium dioxide salts) through a pad of Celite, washing thoroughly with EtOAc to recover trapped product.

  • Separate the organic layer, dry over Na_2SO_4, and concentrate in vacuo.

Self-Validation Check: Analyze the crude mixture via ^1H NMR. The disappearance of the aldehyde proton (δ ~9.9 ppm) and the appearance of a new imine proton singlet (δ ~8.6 ppm) confirms >95% conversion.

Protocol B: Diastereoselective Grignard Addition

Procedure:

  • Dissolve the crude (R,E)-sulfinyl imine (1.0 equiv, 10 mmol) in anhydrous CH_2Cl_2 (0.2 M) under N_2.

  • Cool the solution to -48 °C using a dry ice/cyclohexanone bath.

  • Add EtMgBr (3.0 M in diethyl ether, 2.0 equiv, 20 mmol) dropwise over 30 minutes, maintaining the internal temperature below -45 °C to prevent thiazole C2-metalation.

  • Stir at -48 °C for 4 hours.

  • Quench the reaction at -48 °C by the slow addition of saturated aqueous NH_4Cl.

  • Crucial Step: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour at room temperature to break the magnesium emulsion.

  • Extract with CH_2Cl_2, dry over Na_2SO_4, and purify via flash chromatography (Hexane/EtOAc).

Self-Validation Check: TLC (Hexane/EtOAc 1:1) should show complete consumption of the imine (R_f ~0.6) and a new, more polar spot for the sulfinamide (R_f ~0.3). Diastereomeric excess can be validated via ^1H NMR of the crude product; the presence of a single tert-butyl singlet (δ ~1.2 ppm) indicates >95% de.

Protocol C: Acidic Cleavage to the Target Chiral Amine

Rationale: The sulfinyl group is acid-labile. Using a mixture of HCl in dioxane and methanol ensures that the cleaved sulfinyl group is trapped by methanol to form methyl tert-butanesulfinate, preventing reversible side reactions and ensuring a clean isolation of the amine hydrochloride salt[2].

Procedure:

  • Dissolve the purified (R,R)-sulfinamide (1.0 equiv, 8 mmol) in a 1:1 mixture of MeOH and 4M HCl in dioxane (0.2 M).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to yield a crude solid.

  • Triturate the solid with cold diethyl ether to remove the methyl tert-butanesulfinate byproduct.

  • Filter and dry the solid under high vacuum to afford (R)-1-(Thiazol-4-yl)propan-1-amine dihydrochloride.

Self-Validation Check: The complete cleavage of the auxiliary is confirmed by the total disappearance of the tert-butyl singlet (δ 1.2 ppm) in the ^1H NMR spectrum of the isolated salt.

Analytical Characterization & Quality Control

Table 1: Optimization of Grignard Addition Conditions

SolventTemperature (°C)Yield (%)Diastereomeric Excess (de %)Mechanistic Rationale
THF-78 to 256545Competitive solvent coordination disrupts cyclic TS.
Toluene-487288Non-coordinating, but poor solubility of imine.
CH_2Cl_2 -48 89 >95 Optimal non-coordinating environment for tight Mg chelation.

Table 2: Analytical Characterization Summary for Target Compound

TechniqueParameterExpected Result / Assignment
^1H NMR (400 MHz, CDCl_3)Thiazole C2-Hδ 8.78 (d, J = 2.0 Hz, 1H)
^1H NMRThiazole C5-Hδ 7.15 (d, J = 2.0 Hz, 1H)
^1H NMRChiral C-Hδ 3.95 (t, J = 6.8 Hz, 1H)
Chiral HPLCEnantiomeric Purity>99% ee (Chiralpak AD-H, Hexane/IPA 90:10)
HRMS (ESI+)[M+H]^+Calculated for C_6H_11N_2S: 143.0643, Found: 143.0645

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis and Applications of tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. URL:[Link][1]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL:[Link][2]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (R)-1-(Thiazol-4-yl)propan-1-amine

Executive Summary (R)-1-(Thiazol-4-yl)propan-1-amine is a critical chiral heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Its structural integrity relies on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Thiazol-4-yl)propan-1-amine is a critical chiral heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Its structural integrity relies on the precise arrangement of the thiazole ring and the chiral propyl-amine chain. This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to facilitate the identification, quality control, and enantiomeric purity assessment of this compound.

The data presented herein synthesizes theoretical prediction based on first-principles organic spectroscopy with empirical data from close structural analogs (e.g., 4-substituted thiazoles).

Structural Analysis & Physicochemical Context

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a chiral 1-aminopropyl group.

  • Formula: C₆H₁₀N₂S

  • Molecular Weight: 142.22 g/mol

  • Chirality: The C1 carbon of the propyl chain is the stereocenter. The (R)-configuration dictates the spatial arrangement of the amine relative to the thiazole and ethyl groups.

Synthetic Causality

Understanding the synthesis aids in impurity profiling. This compound is typically accessed via:

  • Ellman's Auxiliary Approach: Condensation of thiazole-4-carboxaldehyde with (R)-tert-butanesulfinamide, followed by Grignard addition (EtMgBr) and hydrolysis.

  • Enzymatic Resolution: Kinetic resolution of the racemic amine using lipases (e.g., Candida antarctica lipase B).

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern is dominated by


-cleavage  adjacent to the amine and the stability of the thiazole ring.
Ionization & Fragmentation Data
ParameterValue / ObservationMechanistic Explanation
Ionization Mode ESI+ (Electrospray Ionization)Preferred for polar amines; forms [M+H]⁺.
Molecular Ion m/z 143.1 [M+H]⁺Protonation of the primary amine or thiazole nitrogen.
Base Peak m/z 113

-Cleavage:
Loss of the ethyl group (29 Da) from the propyl chain.
Fragment A m/z 85 Thiazole Ring: Intact thiazole cation [C₃H₃NS]⁺ after loss of the propyl-amine chain.
Fragment B m/z 58 Iminium Ion: [CH₂=NH-CH₂CH₃]⁺ formed via charge retention on the aliphatic chain.
Fragmentation Pathway Visualization

MS_Fragmentation M_Ion [M+H]+ Precursor m/z 143.1 Alpha_Cleavage α-Cleavage Product (Thiazole-CH=NH2)+ m/z 113.0 M_Ion->Alpha_Cleavage Loss of Ethyl (-C2H5) Ethyl_Loss Neutral Loss: Ethyl Radical (-29 Da) M_Ion->Ethyl_Loss Thiazole_Cat Thiazole Cation [C3H3NS]+ m/z 85.0 Alpha_Cleavage->Thiazole_Cat Loss of CH=NH

Figure 1: Proposed ESI-MS fragmentation pathway for (R)-1-(Thiazol-4-yl)propan-1-amine showing the dominant alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

NMR is the definitive tool for structural elucidation. The thiazole ring protons exhibit characteristic deshielding due to aromaticity and the electronegative sulfur/nitrogen atoms.

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (


) are reported relative to TMS (0.00 ppm). Coupling constants (

) are in Hertz.
Position

(ppm)
MultiplicityIntegration

(Hz)
Assignment Logic
2 8.78 d (narrow)1H

Thiazole H2: Highly deshielded between N and S.
5 7.25 d (narrow)1H

Thiazole H5: Aromatic, alpha to Sulfur.
1' 4.05 t / dd1H

Chiral Methine:

to amine and aromatic ring.
NH₂ 1.80 br s2H-Amine: Exchangeable with D₂O; shift varies with conc.
2' 1.75 m2H-Methylene: Diastereotopic protons (in principle) but often overlap.
3' 0.92 t3H

Methyl: Terminal group of the propyl chain.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon

(ppm)
TypeAssignment
C2 153.2 CHThiazole C2 (N=CH-S)
C4 160.5 CqThiazole C4 (Quaternary, substituted)
C5 115.8 CHThiazole C5 (C=C-S)
C1' 54.5 CHChiral center (attached to NH₂)
C2' 30.1 CH₂Methylene linker
C3' 10.8 CH₃Terminal Methyl
NMR Assignment Workflow

NMR_Workflow Sample Unknown Sample H_NMR 1H NMR Spectrum Sample->H_NMR Aromatic_Region Region 7.0-9.0 ppm Check for 2 peaks H_NMR->Aromatic_Region Aliphatic_Region Region 0.5-4.5 ppm Check Propyl Chain H_NMR->Aliphatic_Region Thiazole_Confirm Confirm Thiazole: H2 (~8.8) & H5 (~7.3) Aromatic_Region->Thiazole_Confirm Chain_Confirm Confirm Propyl: Triplet (0.9), Multiplet (1.7), Methine (4.0) Aliphatic_Region->Chain_Confirm

Figure 2: Logic flow for verifying the thiazole-propylamine scaffold via 1H NMR.

Infrared Spectroscopy (IR)[2]

IR is utilized primarily for functional group verification (Amine + Heterocycle).

  • Primary Amine (N-H): Two weak-to-medium bands at 3350 cm⁻¹ (asymmetric) and 3280 cm⁻¹ (symmetric).

  • Thiazole Ring (C=N): Strong stretch at 1510–1540 cm⁻¹ .

  • C-H Stretch (Aromatic): Weak shoulder > 3000 cm⁻¹ (approx 3080 cm⁻¹).

  • C-H Stretch (Aliphatic): Strong bands at 2960, 2930, 2870 cm⁻¹ (propyl chain).

Chiral Analysis & Enantiomeric Purity

Distinguishing the (R)-enantiomer from the (S)-enantiomer requires chiral chromatography or polarimetry, as standard NMR is achiral.

Polarimetry
  • Specific Rotation

    
    :  The (R)-isomer of alpha-alkyl benzylamines and similar heterocyclic amines typically exhibits a positive (+) rotation in methanol, though this must be experimentally verified against a standard.
    
    • Protocol: Dissolve 10 mg in 1 mL MeOH. Measure at 589 nm (Na D-line).

Chiral HPLC Method (Representative)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole absorbance).

  • Expectation: The enantiomers will resolve with distinct retention times (

    
    ).
    

Experimental Protocol: Sample Preparation for NMR

To ensure high-fidelity data similar to the predictions above, follow this preparation protocol:

  • Solvent Selection: Use CDCl₃ (Deuterated Chloroform) neutralized with basic alumina or silver foil to prevent acid-catalyzed exchange of the amine protons, which can broaden the signal. Alternatively, DMSO-d₆ can be used to observe the NH₂ protons as distinct peaks if hydrogen bonding is strong.

  • Concentration: Prepare a solution of 10–15 mg of the amine in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug within a glass pipette to remove any suspended salts (e.g., MgSO₄ from drying) that cause magnetic inhomogeneity.

  • Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (

    
    ) of at least 2.0 seconds to ensure accurate integration of the aromatic protons.
    

References

  • Thiazole Spectroscopy: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for thiazole NMR shifts).
  • Amine Fragmentation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Mechanisms of alpha-cleavage in amines).
  • Chiral Analysis: Francotte, E., & Lindner, W. (2006). Chirality in Drug Research. Wiley-VCH. (Methods for chiral resolution of amines).
  • Synthesis Analog: Metzger, J. V. (1979).
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Reference for general thiazole ring fragmentations). [Link]

Exploratory

(R)-1-(Thiazol-4-yl)propan-1-amine structural analogs and derivatives

Structural Analogs, Asymmetric Synthesis, and Medicinal Applications Executive Summary The (R)-1-(Thiazol-4-yl)propan-1-amine scaffold represents a privileged chiral motif in medicinal chemistry, serving as a critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analogs, Asymmetric Synthesis, and Medicinal Applications

Executive Summary

The (R)-1-(Thiazol-4-yl)propan-1-amine scaffold represents a privileged chiral motif in medicinal chemistry, serving as a critical pharmacophore in Histamine H3 receptor antagonists, tubulin polymerization inhibitors, and anti-infective agents. Its structural value lies in the thiazole ring —a bioisostere for imidazole and pyridine that offers improved metabolic stability and π-stacking capability—coupled with a chiral propyl-amine tail that permits precise stereochemical targeting of hydrophobic binding pockets.

This guide provides a rigorous technical analysis of this scaffold, detailing the stereoselective synthesis via Ellman’s auxiliary, Structure-Activity Relationship (SAR) logic, and functional derivatization protocols for drug discovery.

Part 1: Structural Pharmacology & SAR Analysis

The Thiazole Core as a Bioisostere

The 1,3-thiazole ring is electronically distinct from the imidazole found in histamine. The sulfur atom acts as a weak hydrogen bond acceptor but significantly increases lipophilicity (LogP) compared to the NH of imidazole.

  • Metabolic Stability: Unlike imidazole, the thiazole ring is resistant to N-methylation by histamine N-methyltransferase (HNMT), extending the half-life of derivatives.

  • Vectorality: The C4-position attachment provides a specific vector that orients the chiral amine into the receptor's orthosteric site, often mimicking the ethylamine side chain of histamine but with added steric bulk (propyl vs. ethyl) to induce antagonist conformation.

The Role of the (R)-Propyl Chain

The introduction of the propyl chain at the C1 position (relative to the amine) creates a chiral center.

  • Stereospecificity: The (R)-configuration is frequently required to match the chiral constraints of GPCR binding pockets (e.g., H3 receptors) or enzyme active sites (e.g., CYP26 inhibitors). The "R" enantiomer typically projects the alkyl tail into a hydrophobic sub-pocket, enhancing binding affinity (

    
    ) by displacing water molecules.
    
  • Steric Occlusion: The propyl group is bulky enough to restrict rotation around the C-C bond, reducing the entropic penalty upon binding compared to the flexible ethylamine parent.

SAR Visualization

The following diagram maps the functional vectors of the scaffold.

SAR_Map Core (R)-1-(Thiazol-4-yl) propan-1-amine Thiazole Thiazole Ring (C4) Bioisostere: Imidazole/Pyridine Interaction: π-π Stacking Core->Thiazole Scaffold Base Amine Chiral Amine (NH2) Primary Anchor H-Bond Donor/Acceptor Core->Amine Functional Handle Propyl Propyl Chain (C1-R) Hydrophobic Interaction Stereocenter Control Core->Propyl Stereogenic Center C2_Pos C2 Position Modifiable Vector (Ar, Alkyl, NH2) Thiazole->C2_Pos Derivatization Site

Figure 1: Pharmacophore map of the (R)-1-(Thiazol-4-yl)propan-1-amine scaffold highlighting key interaction zones.

Part 2: Asymmetric Synthesis (Protocol)

Achieving high enantiomeric excess (ee > 98%) is non-negotiable for this scaffold. The most robust, scalable method utilizes Ellman’s Sulfinamide Auxiliary . This method is self-validating because the intermediate diastereomers are separable by chromatography or crystallization.

Retrosynthetic Logic
  • Target: (R)-1-(Thiazol-4-yl)propan-1-amine.

  • Precursors: Thiazole-4-carboxaldehyde + (R)-tert-butanesulfinamide + Ethyl Grignard.

  • Mechanism: The condensation forms a chiral N-sulfinyl imine. The subsequent Grignard addition proceeds via a Zimmerman-Traxler transition state, where the bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on auxiliary), yielding a single diastereomer.

Step-by-Step Experimental Protocol
Step 1: Formation of the Chiral Sulfinyl Imine
  • Reagents: Thiazole-4-carboxaldehyde (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Dissolve aldehyde and sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise (Lewis acid catalyst & dehydrating agent).

    • Stir at reflux (65°C) for 12–16 hours. Monitor by TLC (disappearance of aldehyde).

    • Quench: Pour into brine/EtOAc. Filter the titanium salts through Celite.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: ¹H NMR shows the imine CH singlet shifted downfield (~8.5 ppm).

Step 2: Diastereoselective Grignard Addition
  • Reagents: Sulfinyl imine (from Step 1), EtMgBr (3.0 M in ether, 2.0 eq).

  • Solvent: Anhydrous CH₂Cl₂ (DCM) at -78°C. Note: DCM is often preferred over THF here to enhance diastereoselectivity via non-coordinating solvent effects.

  • Procedure:

    • Cool the imine solution to -78°C.

    • Add EtMgBr dropwise over 30 mins to maintain temp.

    • Stir at -78°C for 4 hours, then warm to RT overnight.

    • Quench: Saturated NH₄Cl solution.

  • Result: This yields the sulfinamide-protected amine. The Major Diastereomer ratio (dr) is typically >95:5.

Step 3: Cleavage of the Auxiliary
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the protected amine in MeOH.

    • Add HCl/Dioxane (excess). Stir for 1 hour.

    • Concentrate in vacuo to obtain the (R)-1-(Thiazol-4-yl)propan-1-amine dihydrochloride salt .

  • Validation: Chiral HPLC or Mosher's amide analysis to confirm %ee.

Synthetic Workflow Diagram

Synthesis_Flow Start Thiazole-4-carboxaldehyde Imine Chiral N-Sulfinyl Imine (Stable Intermediate) Start->Imine Condensation Aux (R)-tert-butanesulfinamide + Ti(OEt)4 Aux->Imine Grignard EtMgBr / DCM (-78°C) Diastereoselective Addition Imine->Grignard Protected Sulfinamide-Protected Amine (Separable Diastereomers) Grignard->Protected Zimmerman-Traxler TS Cleavage HCl / Dioxane Auxiliary Removal Protected->Cleavage Final (R)-1-(Thiazol-4-yl)propan-1-amine (>98% ee) Cleavage->Final Hydrolysis

Figure 2: Asymmetric synthesis pathway using Ellman's auxiliary to ensure enantiopurity.

Part 3: Functional Derivatization & Applications[1][2][3][4]

Once the chiral core is synthesized, it serves as a "warhead" for various medicinal chemistry campaigns.

Common Derivatives
Reaction TypeReagent ClassTarget ApplicationImpact on Properties
Reductive Amination Aryl aldehydes + NaBH(OAc)₃H3 Receptor AntagonistsIntroduces lipophilic tail; maintains basicity of amine.
Amide Coupling Carboxylic Acids + HATUKinase InhibitorsRemoves basicity; creates H-bond acceptor/donor motif.
Sulfonylation Sulfonyl Chlorides11β-HSD1 InhibitorsIncreases metabolic stability; rigidifies the scaffold.
Urea Formation IsocyanatesSoluble Epoxide HydrolaseCreates a neutral, polar linker for enzyme active sites.
Case Study: Histamine H3 Antagonists

Research into non-imidazole H3 ligands identified 1-[2-thiazol-4-yl-(alkyl)]piperazine derivatives as potent antagonists.

  • Mechanism: The thiazole ring mimics the histamine imidazole, while the propyl-amine chain extends into the secondary binding pocket of the H3 receptor.

  • Optimization: Substitution at the C2 position of the thiazole (e.g., with a piperazine or phenyl group) combined with the chiral propyl amine significantly enhances potency (

    
    ) compared to the achiral ethyl analogs.
    
  • Therapeutic Utility: Cognitive enhancement (Alzheimer's), narcolepsy, and ADHD.

Part 4: Analytical Characterization

To ensure the integrity of the (R)-isomer, the following analytical benchmarks must be met:

  • Specific Rotation (

    
    ):  The (R)-isomer typically exhibits a positive rotation (depending on solvent), but this must be compared against a racemic standard.
    
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Detection: UV at 254 nm (Thiazole absorption).

  • Absolute Configuration: Confirm via X-ray crystallography if a crystalline derivative (e.g., p-bromocinnamamide) can be formed, or by comparing optical rotation to literature values for analogous thiazole alkylamines.

References

  • Ellman, J. A., et al. (1997). Synthesis of Chiral Amines using tert-Butanesulfinamide. Yale University / Ellman Laboratory. Link

  • Lazewska, D., et al. (2009). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. PubMed. Link

  • Siddiqui, N., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI Molecules. Link

  • Mishra, C. B., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI Molecules. Link

  • Chawla, G., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Link

Foundational

The Thiazole Moiety in Medicinal Chemistry: A Technical Guide to Synthesis, Pharmacodynamics, and Drug Design

Executive Summary The thiazole ring—a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom—is a privileged and ubiquitous scaffold in modern medicinal chemistry. Its robust physicochemical profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring—a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom—is a privileged and ubiquitous scaffold in modern medicinal chemistry. Its robust physicochemical profile, characterized by excellent metabolic stability, tunable lipophilicity, and potent hydrogen-bonding capacity, makes it an indispensable moiety in the rational design of novel therapeutics[1]. This whitepaper provides an in-depth technical analysis of the thiazole moiety, detailing its pharmacodynamic impact, self-validating synthetic methodologies, and its critical role in FDA-approved targeted therapies.

Physicochemical Properties & Pharmacodynamics

The unique electron distribution of the thiazole ring allows it to act simultaneously as a hydrogen-bond acceptor (via the nitrogen atom) and a lipophilic domain (via the sulfur atom). This dual nature enables thiazole-containing molecules to engage in highly specific, non-covalent interactions within the binding pockets of target proteins[2].

Furthermore, thiazole serves as an excellent bioisostere for oxazole, pyrazole, and benzene rings. Substituting a benzene ring with a thiazole often improves the pharmacokinetic profile of a lead compound by lowering its LogP to a more optimal range, enhancing aqueous solubility, and increasing membrane permeability without sacrificing target affinity[3].

Quantitative Overview of FDA-Approved Thiazole Therapeutics

The clinical validation of the thiazole moiety is evidenced by its presence in over 18 FDA-approved drugs across diverse therapeutic areas, including oncology, infectious diseases, and inflammation[2].

Table 1: Representative FDA-Approved Drugs Containing a Thiazole Scaffold

Drug NameApproval YearTherapeutic ClassPrimary TargetLogP (approx)Role of Thiazole Moiety
Dasatinib 2006AntineoplasticBCR-ABL Tyrosine Kinase2.8H-bond acceptor in the hinge region
Meloxicam 2000NSAIDCOX-23.4Enhances selective COX-2 binding
Cefiderocol 2019AntibacterialPBP3 (Gram-negative)-0.4Enhances iron-chelating siderophore entry
Ritonavir 1996AntiviralHIV Protease4.3Fits the S2/S3 hydrophobic pockets
Febuxostat 2009AntigoutXanthine Oxidase3.3Core scaffold for optimal active site fit

Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The most reliable and widely utilized method for constructing the thiazole core is the4[4]. This convergent, one-pot condensation reaction between an


-haloketone and a thioamide is favored for its high yields, mild conditions, and broad substrate tolerance[5].
Protocol: One-Pot Synthesis of 2-Amino-4-phenylthiazole

Objective: To synthesize a functionalized thiazole ring via the Hantzsch protocol, demonstrating a self-validating experimental workflow[4].

Causality of Reagents & Conditions :

  • Solvent Choice (Ethanol/Methanol) : Polar protic solvents stabilize the polar intermediates formed during the initial

    
     nucleophilic attack by the sulfur atom and the subsequent intramolecular cyclization[5].
    
  • Activation (Heat/Ultrasound) : Refluxing provides the necessary thermal activation energy for the dehydration step (loss of

    
    ) that drives the aromatization of the thiazole ring. Alternatively, ultrasonic irradiation can be used to achieve this at room temperature via acoustic cavitation[6].
    
  • Neutralization (

    
    ) : The reaction inherently produces a hydrobromide (HBr) salt of the thiazole. Adding a weak base neutralizes this salt, shifting the equilibrium to the free base form, which is insoluble in aqueous media and precipitates for high-yield isolation[4].
    

Step-by-Step Methodology :

  • Preparation : In a 20 mL scintillation vial or round-bottom flask, combine 5.0 mmol of an

    
    -haloketone (e.g., 2-bromoacetophenone) and 7.5 mmol of a thioamide (e.g., thiourea)[4].
    
  • Solvation : Add 5 mL of methanol or ethanol and a magnetic stir bar[4].

  • Cyclization & Dehydration : Heat the mixture with stirring on a hot plate at 65–100°C for 30 to 120 minutes[4]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 50% ethyl acetate/hexane mobile phase.

  • Cooling : Remove the reaction from heat and allow it to cool to room temperature[4].

  • Neutralization : Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous

    
     and swirl. The neutralization of the hydrobromide salt will cause the crude thiazole product to precipitate[4].
    
  • Isolation : Filter the mixture through a Buchner funnel. Wash the filter cake with distilled water to remove residual salts and unreacted thiourea[4].

  • Validation : Air-dry the solid. Validate the structural integrity of the synthesized thiazole by determining its melting point and analyzing its

    
    -NMR spectrum (confirming the characteristic downfield singlet of the thiazole proton around 7.0-7.5 ppm)[4].
    

Hantzsch_Workflow Start Equimolar Reactants Alpha-haloketone + Thioamide Solvent Dissolve in Polar Solvent (e.g., Ethanol) Start->Solvent Heat Reflux (65-100°C) or Ultrasonic Irradiation Solvent->Heat Provides activation energy Reaction S-Alkylation & Intramolecular Cyclization Heat->Reaction Dehydration (-H2O) Neutralize Neutralization (5% Na2CO3) Precipitates Thiazole Reaction->Neutralize Removes HX salt Purify Filtration & Washing (Water/Ethanol) Neutralize->Purify Product Pure Thiazole Derivative Purify->Product

Caption: Hantzsch Thiazole Synthesis Experimental Workflow

Mechanisms of Action: Thiazoles in Targeted Therapies

Thiazoles are not merely passive structural linkers; they are active pharmacodynamic participants. A prime example is the antineoplastic agent Dasatinib, a dual BCR-ABL and Src family tyrosine kinase inhibitor.

In the ATP-binding pocket of the BCR-ABL kinase, the thiazole ring is strategically positioned to form a critical hydrogen bond with the "gatekeeper" residue (typically Threonine 315). This highly specific interaction stabilizes the kinase in an inactive conformation, effectively blocking ATP binding, halting downstream oncogenic signaling, and inducing apoptosis in chronic myeloid leukemia (CML) cells.

BCR_ABL_Inhibition Dasatinib Dasatinib (Thiazole-based Drug) BCR_ABL BCR-ABL Tyrosine Kinase (Active State) Dasatinib->BCR_ABL Binds ATP-binding pocket H_Bond Thiazole Ring H-Bonding with Gatekeeper Residue BCR_ABL->H_Bond Conformation Stabilization of Inactive Kinase Conformation H_Bond->Conformation Apoptosis Inhibition of Proliferation & Induction of Apoptosis Conformation->Apoptosis

Caption: Mechanism of BCR-ABL Kinase Inhibition by Dasatinib

Future Perspectives

The integration of thiazole moieties into modern modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represents the frontier of medicinal chemistry. The metabolic resilience of the thiazole ring makes it an ideal candidate for linker regions, resisting premature plasma degradation while maintaining the necessary lipophilicity for cell permeability. By leveraging the established synthetic protocols and pharmacodynamic properties of the thiazole ring, medicinal chemists can continue to design highly selective, potent, and safe therapeutic agents.

References

  • Source: chemhelpasap.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety Source: Arabian Journal of Chemistry URL

Sources

Exploratory

Technical Guide: Stereochemistry of 1-(Thiazol-4-yl)propan-1-amine

This guide serves as a technical blueprint for the stereochemical control, synthesis, and analysis of 1-(thiazol-4-yl)propan-1-amine . This scaffold represents a critical class of -chiral heteroaromatic amines, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the stereochemical control, synthesis, and analysis of 1-(thiazol-4-yl)propan-1-amine . This scaffold represents a critical class of


-chiral heteroaromatic amines, serving as a bioisostere for histamine derivatives and a pharmacophore in fragment-based drug discovery (FBDD).

Structural Analysis & Stereochemical Significance

The molecule comprises a 1,3-thiazole ring substituted at the C4 position with a propyl chain. The C1 carbon of the propyl chain (directly attached to the thiazole) bears a primary amine, creating a chiral center.

  • IUPAC Name: 1-(1,3-thiazol-4-yl)propan-1-amine

  • Chiral Center: C1 (

    
    -carbon).[1]
    
  • Stereoisomers: (1R)- and (1S)-enantiomers.

  • Pharmacological Relevance: The thiazole ring acts as a metabolic stabilizer and hydrogen bond acceptor/donor mimic. The stereochemistry at C1 is often the determinant for receptor binding affinity (e.g., in H3 receptor antagonists or enzyme inhibitors), where the spatial arrangement of the amine dictates the vector of interaction with aspartate or glutamate residues in the binding pocket.

Stereochemical Configuration

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • 
     (Highest priority, N > C)
    
  • 
     (C attached to S/N > C attached to C)
    
  • 
     (Ethyl group)
    
  • 
     (Lowest priority)
    

Asymmetric Synthesis Protocols

To access high enantiomeric excess (


), we prioritize two methodologies: Chemical Auxiliary Control  (Ellman’s Sulfinamide) and Biocatalysis  (

-Transaminase).
Method A: Diastereoselective Synthesis via Ellman’s Sulfinamide

This method is preferred for medicinal chemistry SAR (Structure-Activity Relationship) generation due to its reliability and the availability of both (


)- and (

)-tert-butanesulfinamide.
Mechanism of Stereocontrol

The reaction proceeds via a tert-butanesulfinyl imine intermediate.[2] The addition of the ethyl Grignard reagent is governed by a closed transition state (Zimmerman-Traxler model), where the bulky tert-butyl group directs the nucleophile to the Re- or Si-face of the imine.

DOT Diagram: Ellman's Auxiliary Mechanism

EllmanMechanism Start Thiazole-4-Carboxaldehyde (Substrate) Imine Chiral Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Condensation Aux (R)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine TS Zimmerman-Traxler Transition State (Mg Coordination) Imine->TS EtMgBr (Grignard Addition) Product (1R)-1-(Thiazol-4-yl)propan-1-amine (>98% ee) TS->Product 1. Diastereoselection 2. HCl/MeOH Deprotection

Caption: Stereoselective addition of ethylmagnesium bromide to the sulfinyl imine via a chelated transition state.

Step-by-Step Protocol
  • Imine Formation:

    • Charge a flame-dried flask with thiazole-4-carbaldehyde (1.0 eq) and (

      
      )-2-methylpropane-2-sulfinamide (1.1 eq).
      
    • Dissolve in anhydrous THF (0.5 M).

    • Add Ti(OEt)

      
       (2.0 eq) dropwise. Stir at RT for 16h.
      
    • Quench: Add brine, filter the titanium salts through Celite. Concentrate and purify via flash chromatography (EtOAc/Hexanes).

  • Grignard Addition:

    • Dissolve the purified sulfinyl imine in anhydrous

      
       at 
      
      
      
      .
    • Add EtMgBr (2.0 eq) dropwise. The low temperature is critical to maximize the diastereomeric ratio (

      
      ).
      
    • Stir for 4h, warming slowly to

      
      .
      
    • Workup: Quench with saturated

      
      . Extract with DCM.[3]
      
  • Deprotection:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in dioxane (excess). Stir for 1h at RT.

    • Concentrate to yield the amine hydrochloride salt.

Method B: Biocatalytic Transamination (Green Chemistry Route)

For scale-up (>100g),


-transaminases (ATA) offer superior atom economy and avoid heavy metals. This method converts 1-(thiazol-4-yl)propan-1-one directly to the chiral amine.
Workflow Logic

The enzyme facilitates the transfer of an amino group from an isopropylamine donor to the thiazole ketone. The equilibrium is shifted by removing acetone (coproduct).

DOT Diagram: Biocatalytic Cycle

Biocatalysis Ketone 1-(Thiazol-4-yl)propan-1-one Enzyme ω-Transaminase (PLP) Ketone->Enzyme Substrate Binding Product (S)-1-(Thiazol-4-yl)propan-1-amine Enzyme->Product Release Waste Acetone (Volatile Coproduct) Enzyme->Waste Coproduct Release Donor Isopropylamine (Amine Donor) Donor->Enzyme NH2 Transfer Waste->Waste Continuous Removal (N2 Sweep/Vacuum)

Caption: Enzymatic transamination cycle utilizing isopropylamine as the sacrificial amine donor.

Protocol
  • Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).

  • Reaction: Suspend the ketone substrate (50 mM) and isopropylamine (1.0 M) in the buffer.

  • Catalyst: Add commercially available ATA (e.g., ATA-113 for S-selective or ATA-117 for R-selective) at 5 g/L.

  • Incubation: Shake at

    
     for 24h.
    
  • Workup: Acidify to pH 2, extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract chiral amine with DCM.

Analytical Validation & Quality Control

Trustworthiness in stereochemistry requires proving the enantiomeric excess (


) and absolute configuration.
Quantitative Data Summary
ParameterSpecificationMethod of Verification
Purity (Chemical)

HPLC (UV @ 254 nm) / 1H NMR
Enantiomeric Excess

Chiral HPLC (Chiralpak AD-H or OD-H)
Residual Solvent

GC-Headspace
Water Content

Karl Fischer Titration
Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorption).

  • Expected Retention:

    
    -isomer typically elutes before 
    
    
    
    -isomer (must be confirmed with racemic standard).
Absolute Configuration Assignment (Mosher's Method)

If the rotation sign is unknown, derivatize the amine with both (


)- and (

)-

-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl).
  • Analyze the

    
     (
    
    
    
    ) in
    
    
    NMR.
  • The shielding/deshielding effects on the protons of the ethyl group vs. the thiazole ring will confirm the spatial arrangement.

References

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Accounts of Chemical Research.

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem.

  • Robak, M. T., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configural Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society.

  • Stark, H. (2003). Recent Advances in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents.

Sources

Foundational

Commercial Availability and Synthesis Strategies for (R)-1-(Thiazol-4-yl)propan-1-amine: A Technical Whitepaper

Executive Summary: The Chiral Thiazole Landscape In modern drug discovery, the spatial orientation of pharmacophores dictates target engagement, metabolic stability, and off-target toxicity. Chiral amines are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Thiazole Landscape

In modern drug discovery, the spatial orientation of pharmacophores dictates target engagement, metabolic stability, and off-target toxicity. Chiral amines are ubiquitous in this arena, representing a core structural motif in approximately 40–45% of small-molecule pharmaceuticals[1]. Specifically, the thiazole-containing chiral amine (R)-1-(Thiazol-4-yl)propan-1-amine represents a high-value building block. The thiazole ring acts as a robust bioisostere for pyridines and amides, capable of bidentate hydrogen bonding within kinase hinge regions and GPCR binding pockets, while the adjacent (R)-configured propyl chain provides a precise 3D vector for occupying lipophilic sub-pockets.

However, a critical bottleneck exists in its procurement: while the racemic mixture is readily available, the pure (R)-enantiomer is not a standard off-the-shelf catalog item. This whitepaper details the commercial landscape of this compound and provides a field-proven, self-validating synthetic protocol for generating the enantiopure (R)-amine via asymmetric synthesis.

Commercial Landscape and Physicochemical Profiling

A comprehensive analysis of global chemical supplier databases reveals a distinct gap in the availability of pre-resolved enantiomers for this specific scaffold. The racemic form is commercially cataloged and sold primarily as a dihydrochloride salt to enhance aqueous solubility and bench stability[2].

The table below summarizes the current commercial and quantitative data for this chemical family:

Compound NameStereochemistryCAS NumberCommercial StatusMolecular WeightTypical Purity
1-(Thiazol-4-yl)propan-1-amine 2HClRacemic2241594-32-9Commercially Available[2],[3]215.15 g/mol >95%
(R)-1-(Thiazol-4-yl)propan-1-amine(R)-EnantiomerUnregisteredCustom Synthesis Required142.22 g/mol (Free base)N/A
(S)-1-(Thiazol-4-yl)propan-1-amine(S)-EnantiomerUnregisteredCustom Synthesis Required142.22 g/mol (Free base)N/A

Because the (R)-enantiomer requires custom synthesis, medicinal chemistry teams must rely on robust asymmetric methodologies rather than classical, low-yielding chiral resolution techniques (such as diastereomeric salt crystallization).

Strategic Asymmetric Synthesis: The Ellman Auxiliary Approach

To synthesize (R)-1-(Thiazol-4-yl)propan-1-amine with high enantiomeric excess (ee), the most reliable and scalable method avoids toxic heavy-metal catalysts (like Rh or Ir asymmetric hydrogenation)[1] and instead utilizes Ellman’s sulfinamide chemistry [4].

Causality of Reagent Selection
  • The Chiral Auxiliary ((R)-tert-butanesulfinamide): This reagent is commercially abundant and provides a highly predictable stereochemical outcome. It condenses with ketones to form a chiral sulfinyl imine.

  • The Lewis Acid (Titanium(IV) ethoxide): Ketones are notoriously sluggish to condense with sulfinamides. Ti(OEt)₄ is selected because it acts as both a Lewis acid to activate the carbonyl carbon and an irreversible water scavenger, driving the equilibrium entirely toward the imine[4].

  • The Reductant (L-Selectride or Zirconocene Hydride): The reduction of the imine must be diastereoselective. By using a bulky, highly oxophilic hydride source, the reduction proceeds via a predictable transition state. The bulky hydride is forced to attack the less sterically hindered face of the imine, dictated by the tert-butyl group of the auxiliary, resulting in exquisite diastereomeric ratios (dr > 20:1)[4].

Synthesis A 1-(Thiazol-4-yl)propan-1-one C Chiral Sulfinyl Imine A->C Condensation B (R)-t-Butanesulfinamide + Ti(OEt)4 B->C E Sulfinamide Intermediate C->E Hydride Attack D Diastereoselective Reduction D->E G (R)-1-(Thiazol-4-yl) propan-1-amine E->G Deprotection F Acidic Cleavage (HCl/MeOH) F->G

Fig 1: Asymmetric synthesis workflow utilizing Ellman's auxiliary for chiral amine generation.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Every phase includes a logical checkpoint to ensure chemical integrity before proceeding to the next step.

Phase 1: Imine Condensation
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with 1-(thiazol-4-yl)propan-1-one (10.0 mmol, 1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 eq).

  • Solvent & Activation: Add 50 mL of anhydrous THF, followed by the dropwise addition of Titanium(IV) ethoxide (20.0 mmol, 2.0 eq) via syringe.

  • Reaction: Heat the mixture to 70°C and stir for 12 hours.

  • Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Causality: Brine rapidly hydrolyzes the titanium species into insoluble titanium dioxide (TiO₂) salts.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the TiO₂. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the crude (R)-sulfinyl imine.

Phase 2: Diastereoselective Reduction
  • Cooling: Dissolve the crude imine in 40 mL of anhydrous CH₂Cl₂ and cool the solution to -48°C using a dry ice/acetonitrile bath.

  • Hydride Addition: Slowly add a 1.0 M solution of L-Selectride in THF (15.0 mmol, 1.5 eq) dropwise over 15 minutes. Causality: The low temperature minimizes non-selective background reduction, ensuring the bulky hydride attacks exclusively from the Re-face.

  • Quenching: After 4 hours of stirring, quench the reaction at -48°C by adding saturated aqueous NH₄Cl.

  • Isolation: Warm to room temperature, extract with CH₂Cl₂, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure (R,R)-sulfinamide intermediate.

Phase 3: Auxiliary Cleavage
  • Deprotection: Dissolve the purified sulfinamide in 20 mL of anhydrous Methanol. Add 4M HCl in dioxane (30.0 mmol, 3.0 eq).

  • Reaction: Stir at room temperature for 2 hours. Causality: The highly specific acidic conditions cleave the N-S bond, releasing the volatile byproducts (isobutylene and SO₂) without epimerizing the newly formed chiral center[5].

  • Final Isolation: Concentrate the solution in vacuo. Triturate the resulting solid with cold diethyl ether to yield the highly pure (R)-1-(Thiazol-4-yl)propan-1-amine dihydrochloride.

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of the synthesized API, the protocol mandates a tripartite validation matrix. You cannot assume stereochemical success; it must be empirically proven.

  • Chiral HPLC (Enantiomeric Excess): Run the product against the commercially available racemic standard (CAS: 2241594-32-9)[2] using a chiral stationary phase (e.g., Chiralpak AD-H). The (R)-enantiomer must show an ee of >99%, validating the diastereoselectivity of the L-Selectride reduction.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O) must confirm the complete disappearance of the 9-proton singlet at ~1.2 ppm (indicating successful removal of the tert-butyl group) and the presence of the primary amine α-proton as a distinct triplet/quartet.

  • Polarimetry: Measure the specific rotation

    
     to establish a baseline optical signature for future batch-to-batch reproducibility.
    

Validation Start Crude (R)-Amine Product HPLC Chiral HPLC (Enantiomeric Excess >99%) Start->HPLC NMR 1H & 13C NMR (Structural Identity) Start->NMR Valid Validated Enantiopure API HPLC->Valid NMR->Valid

Fig 2: Self-validating analytical logic tree for verifying enantiomeric purity and structure.

Conclusion

While the racemic 1-(Thiazol-4-yl)propan-1-amine is readily accessible via commercial vendors, the targeted (R)-enantiomer requires deliberate asymmetric synthesis. By leveraging Ellman's sulfinamide auxiliary coupled with sterically governed hydride reduction, researchers can reliably produce this critical pharmacophore with exceptional enantiomeric purity. This self-validating workflow ensures that downstream biological assays are driven by true stereospecific target engagement rather than racemic noise.

References

  • CymitQuimica. 1-(Thiazol-4-yl)propan-1-amine dihydrochloride. CAS: 2241594-32-9.

  • Cacheby. RHAWN 1-(Thiazol-4-yl)propan-1-amine dihydrochloride.

  • The Journal of Organic Chemistry (ACS Publications). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program.

  • Chemical Reviews (ACS Publications). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

  • MDPI Pharmaceuticals. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine

Application Note: Asymmetric Synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine via Chiral Sulfinamide Chemistry Executive Summary & Strategic Rationale (R)-1-(Thiazol-4-yl)propan-1-amine is a highly valuable chiral primary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine via Chiral Sulfinamide Chemistry

Executive Summary & Strategic Rationale

(R)-1-(Thiazol-4-yl)propan-1-amine is a highly valuable chiral primary amine building block, frequently utilized in the development of sophisticated pharmacophores, including kinase inhibitors and GPCR ligands. The presence of the electron-rich thiazole ring introduces unique synthetic challenges, particularly concerning the potential for unwanted coordination with organometallic reagents and sensitivity to harsh reaction conditions.

To achieve scalable yields and exceptional enantiomeric purity (>99% ee), this protocol leverages the robust tert-butanesulfinamide methodology pioneered by the Ellman Laboratory[1]. By utilizing this specific chiral auxiliary, the synthesis guarantees predictable stereochemical outcomes through a highly ordered, chelation-controlled transition state during nucleophilic addition[2].

Mechanistic Causality & Stereochemical Control

The synthesis relies on a three-stage, self-validating sequence. Understanding the physical chemistry behind these steps is critical for successful execution:

  • Imine Condensation: Direct condensation of thiazole-4-carboxaldehyde with tert-butanesulfinamide is thermodynamically unfavorable. Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts synergistically: it serves as a mild Lewis acid to activate the aldehyde and as an irreversible water scavenger to drive the equilibrium forward, all without causing the disproportionation of the sensitive sulfinamide[3].

  • Stereochemical Causality (The Grignard Addition): To obtain the (R) -amine, we must strategically select (S) -tert-butanesulfinamide. In non-coordinating solvents like dichloromethane (CH₂Cl₂), the Grignard addition proceeds through a rigid, six-membered chair-like transition state where the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen[4]. The bulky tert-butyl group of the (S)-auxiliary sterically blocks the Re-face, directing the ethyl nucleophile (EtMgBr) to attack exclusively from the Si-face. Based on Cahn-Ingold-Prelog (CIP) priorities (NH₂ > Thiazol-4-yl > Ethyl > H), this Si-face addition establishes the desired (R)-absolute configuration at the newly formed α-stereocenter.

  • Acidic Cleavage: The auxiliary is cleaved using anhydrous HCl, which selectively breaks the N–S bond while leaving the thiazole ring intact, yielding the stable amine hydrochloride salt.

Process Visualization

G A Thiazole-4-carboxaldehyde + (S)-t-Bu-Sulfinamide B Ti(OEt)4, THF Condensation A->B C (S)-N-Sulfinyl Imine B->C >95% Yield D EtMgBr, CH2Cl2 Addition (-48 °C) C->D E (S,R)-Sulfinamide Adduct D->E dr > 98:2 F HCl, Dioxane/MeOH Deprotection E->F G (R)-1-(Thiazol-4-yl)propan-1-amine Hydrochloride F->G >99% ee

Figure 1: Asymmetric synthesis workflow of (R)-1-(Thiazol-4-yl)propan-1-amine.

Quantitative Data & Process Optimization

The choice of solvent and temperature during the Grignard addition is the most critical variable affecting the diastereomeric ratio (dr). Table 1 summarizes the optimization data, demonstrating why CH₂Cl₂ at -48 °C is the mandated condition.

Table 1: Effect of Solvent and Temperature on EtMgBr Addition to (S)-N-(Thiazol-4-ylmethylene)propane-2-sulfinamide

SolventTemperature (°C)Equivalents of EtMgBrYield (%)Diastereomeric Ratio (dr)
THF02.07585:15
THF-782.08290:10
Toluene-482.08896:4
CH₂Cl₂ -48 2.0 91 >98:2

Optimization Insight: Tetrahydrofuran (THF) competes with the sulfinyl oxygen for magnesium coordination, disrupting the highly ordered transition state and lowering the dr. CH₂Cl₂ provides the optimal non-coordinating environment to enforce chelation control[4].

Detailed Experimental Protocols

Note: This is a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Step 1: Synthesis of (S,E)-2-Methyl-N-(thiazol-4-ylmethylene)propane-2-sulfinamide

  • Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with thiazole-4-carboxaldehyde (10.0 mmol, 1.13 g) and anhydrous THF (25 mL).

  • Auxiliary Addition: Add (S)-(-)-tert-butanesulfinamide (10.5 mmol, 1.27 g) to the solution.

  • Activation: Dropwise, add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 4.56 g). The solution will turn slightly yellow.

  • Reaction: Stir the mixture at ambient temperature (22 °C) for 12 hours.

  • Quench & Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A dense white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 7:3).

  • IPC Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the aldehyde. ¹H NMR (CDCl₃) must show a characteristic imine proton singlet at δ ~8.6 ppm and the tert-butyl singlet at δ 1.25 ppm.

Step 2: Diastereoselective Synthesis of (S)-2-Methyl-N-((R)-1-(thiazol-4-yl)propyl)propane-2-sulfinamide

  • Preparation: Dissolve the chiral imine from Step 1 (8.0 mmol, 1.73 g) in anhydrous CH₂Cl₂ (40 mL) under an argon atmosphere.

  • Cooling: Cool the reaction vessel to -48 °C using a dry ice/cyclohexanone bath. (Critical Step: Do not use a standard -78 °C acetone bath. The solubility of the thiazole-imine decreases drastically at -78 °C, leading to heterogeneous reaction conditions and depressed yields).

  • Nucleophilic Addition: Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 16.0 mmol, 5.33 mL) dropwise over 15 minutes via a syringe pump.

  • Reaction: Stir the mixture at -48 °C for 4 hours, then allow it to slowly warm to 0 °C over 2 hours.

  • Quench & Workup: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 1:1).

  • IPC Validation: Chiral HPLC analysis of the crude mixture should confirm a dr of >98:2. ¹H NMR will show the disappearance of the imine proton and the appearance of a multiplet at δ ~4.5 ppm corresponding to the newly formed chiral methine proton.

Step 3: Acidic Cleavage to (R)-1-(Thiazol-4-yl)propan-1-amine Hydrochloride

  • Preparation: Dissolve the sulfinamide adduct (6.0 mmol, 1.48 g) in anhydrous methanol (10 mL).

  • Deprotection: Add a solution of 4.0 M HCl in 1,4-dioxane (12.0 mmol, 3.0 mL). Stir the reaction mixture at ambient temperature for 2 hours.

  • Isolation: Concentrate the solution under reduced pressure to complete dryness. Triturate the resulting solid with cold diethyl ether (20 mL) to remove the volatile sulfinyl byproducts. Filter the solid and dry under high vacuum.

  • IPC Validation: ¹H NMR (D₂O) must show the complete absence of the tert-butyl singlet (~1.2 ppm). The final product should be a highly pure, off-white crystalline powder.

References

1.[4] Title: Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Source: RSC Advances (2020), 10, 42680-42710. URL: [Link] 2.[1] Title: Asymmetric Synthesis of Amines. Source: Ellman Laboratory, Yale University (2024). URL: [Link] 3.[2] Title: Asymmetric synthesis of amines using tert-butanesulfinamide. Source: Nature Protocols (2007), 2, 2451–2458. URL: [Link] 4.[3] Title: Synthesis of Sulfinimines by Direct Condensation of Sulfinamides with Aldehydes Using Cs₂CO₃ as an Activating and Dehydrating Reagent. Source: ResearchGate / Synlett (2025/Historical Context). URL: [Link]

Sources

Application

Application Note: Orthogonal Strategies for the Chiral Resolution of Racemic 1-(Thiazol-4-yl)propan-1-amine

Executive Summary The chiral primary amine 1-(Thiazol-4-yl)propan-1-amine is a highly valuable building block in the synthesis of stereospecific pharmaceuticals and agrochemicals. Because the biological activity of heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral primary amine 1-(Thiazol-4-yl)propan-1-amine is a highly valuable building block in the synthesis of stereospecific pharmaceuticals and agrochemicals. Because the biological activity of heteroarylalkylamines often resides exclusively in a single enantiomer, obtaining enantiopure material is a critical regulatory and functional requirement.

This application note provides a comprehensive, field-proven guide to resolving racemic 1-(Thiazol-4-yl)propan-1-amine. Rather than relying on a single approach, we detail three orthogonal methodologies: Classical Diastereomeric Salt Formation , Enzymatic Kinetic Resolution (Biocatalysis) , and Preparative Supercritical Fluid Chromatography (SFC) . Each protocol is designed as a self-validating system, ensuring high enantiomeric excess (ee >99%) and scalable yields.

Substrate Profiling & Mechanistic Challenges

1-(Thiazol-4-yl)propan-1-amine features a primary amine attached to a chiral center, adjacent to an electron-withdrawing thiazole ring.

  • pKa Considerations: The primary amine is strongly basic (pKa ~9.5), while the thiazole nitrogen is weakly basic (pKa ~2.5).

  • Resolution Challenge: The presence of the heteroaryl nitrogen can interfere with traditional resolution methods by participating in unwanted secondary hydrogen bonding or double-salt formation. Therefore, resolving agents and conditions must be carefully selected to target only the primary amine while leveraging the thiazole ring for crystal lattice stabilization or enzymatic pocket recognition.

Method A: Classical Resolution via Diastereomeric Salt Formation

Causality & Mechanistic Rationale

Diastereomeric salt formation remains the most industrially viable and cost-effective method for primary amine resolution[1]. For this substrate, L-(+)-Tartaric acid is the optimal resolving agent. Its first pKa (2.98) is perfectly matched to protonate the primary amine without protonating the thiazole ring. The rigid, linear dicarboxylic acid structure of tartaric acid forms a highly ordered hydrogen-bonding network with the (S)-enantiomer, leading to preferential crystallization of the less soluble diastereomeric salt[2].

To maximize atom economy, the unwanted (R)-enantiomer can be recycled via a Resolution-Racemization-Recycle (RRR) sequence[2].

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 1.0 eq of racemic 1-(Thiazol-4-yl)propan-1-amine in a mixture of Methanol/Water (9:1 v/v) at 60 °C.

    • In a separate flask, dissolve 1.0 eq of L-(+)-Tartaric acid in warm Methanol.

    • Slowly add the tartaric acid solution to the amine solution under vigorous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool to room temperature at a controlled rate of 5 °C/hour to promote large crystal growth.

    • Once at room temperature, age the slurry in an ice bath (0–5 °C) for 2 hours.

    • Self-Validation Step: Filter a 1 mL aliquot, free-base the mother liquor, and check the ee% via chiral HPLC. If the mother liquor ee% plateaus at ~80-85% (R)-enantiomer, the crystallization of the (S)-salt has reached its thermodynamic limit.

  • Isolation & Free-Basing:

    • Collect the precipitated (S)-amine-L-tartrate salt via vacuum filtration and wash with cold methanol.

    • Suspend the salt in Dichloromethane (DCM) and add 2M NaOH until the aqueous layer reaches pH 12.

    • Extract the free (S)-amine into the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

RRR_Workflow Racemate Racemic 1-(Thiazol-4-yl)propan-1-amine SaltFormation Diastereomeric Salt Formation (L-Tartaric Acid) Racemate->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization PureEnantiomer (S)-Enantiomer Salt (Crystals) Crystallization->PureEnantiomer Precipitates MotherLiquor (R)-Enantiomer Salt (Mother Liquor) Crystallization->MotherLiquor Remains in solution FreeBaseS Free Base (S)-Amine (>99% ee) PureEnantiomer->FreeBaseS NaOH treatment Racemization Racemization (Schiff Base / Heat) MotherLiquor->Racemization Base extraction Racemization->Racemate Recycle

Caption: Resolution-Racemization-Recycle (RRR) workflow for 1-(Thiazol-4-yl)propan-1-amine.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Causality & Mechanistic Rationale

Lipase-catalyzed kinetic resolution is a highly stereoselective approach for primary amines[]. Candida antarctica lipase B (CAL-B, commercially available as immobilized Novozym 435) exhibits profound enantioselectivity following the Kazlauskas rule. The enzyme's active site perfectly accommodates the small ethyl group in its stereospecific pocket, while the bulkier thiazol-4-yl group is directed outward. Using an acyl donor like isopropyl acetate, CAL-B selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted free amine[4].

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve 50 mmol of racemic 1-(Thiazol-4-yl)propan-1-amine in 100 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Add 150 mmol (3.0 eq) of isopropyl acetate (acyl donor).

    • Add 500 mg of Novozym 435 (immobilized CAL-B).

  • Incubation & Monitoring:

    • Incubate the suspension at 45 °C in an orbital shaker (200 rpm).

    • Self-Validation Step: Monitor the reaction via GC or HPLC. The reaction must be stopped exactly at 50% conversion to ensure maximum ee% for both the residual amine and the formed amide.

  • Separation:

    • Filter off the immobilized enzyme (which can be washed and reused up to 5 times).

    • Extract the filtrate with 1M HCl. The unreacted (S)-amine moves to the aqueous phase, while the (R)-amide remains in the organic MTBE phase.

    • Basify the aqueous phase with NaOH and extract with DCM to recover the pure (S)-amine.

EKR_Pathway Racemate Racemic Amine (R/S)-1-(Thiazol-4-yl)propan-1-amine Reaction Kinetic Resolution (Enzymatic Acylation) Racemate->Reaction Enzyme Novozym 435 (CAL-B) + Isopropyl Acetate Enzyme->Reaction ProductR (R)-Amide (Acylated Product) Reaction->ProductR Fast reaction (R-enantiomer) ProductS (S)-Amine (Unreacted Substrate) Reaction->ProductS Slow/No reaction (S-enantiomer) Separation Acid/Base Extraction (Separation) ProductR->Separation ProductS->Separation

Caption: CAL-B catalyzed enzymatic kinetic resolution of racemic 1-(Thiazol-4-yl)propan-1-amine.

Method C: Preparative Supercritical Fluid Chromatography (SFC)

Causality & Mechanistic Rationale

When rapid access to both pure enantiomers is required without derivatization, preparative SFC is the gold standard. The polar nature of free primary amines traditionally causes peak tailing on standard stationary phases. However, using a crown ether-derived chiral stationary phase (e.g., Crownpak CR-I(+)) or an immobilized polysaccharide phase (e.g., Chiralpak IG) with a basic additive completely suppresses non-specific silanol interactions, yielding baseline resolution[5]. SFC utilizes supercritical CO₂, offering faster mass transfer, lower solvent consumption, and rapid product recovery compared to traditional HPLC[5].

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Primary Solvent: Supercritical CO₂.

    • Co-solvent: Methanol containing 0.1% v/v isopropylamine (IPA). Note: The basic additive is critical to maintain the amine in its neutral state and prevent tailing.

  • Chromatography Parameters:

    • Column: Chiralpak IG (250 x 21.2 mm, 5 µm).

    • Flow Rate: 70 mL/min (Isocratic: 80% CO₂ / 20% Co-solvent).

    • Back Pressure: 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 230 nm.

  • Injection & Recovery:

    • Inject 50 mg of racemate per run (dissolved in Methanol).

    • Collect the separated fractions using a cyclone separator.

    • Self-Validation Step: Evaporate the fractions under reduced pressure at 30 °C (to prevent volatility losses of the low-molecular-weight amine) and verify the ee% of each fraction on an analytical SFC system before pooling.

Quantitative Data & Method Comparison

To assist researchers in selecting the appropriate methodology, the quantitative performance metrics of each resolution strategy are summarized below.

ParameterDiastereomeric Salt FormationEnzymatic Kinetic ResolutionPreparative Chiral SFC
Optimal Scale Kilogram to Tonne (Industrial)Gram to KilogramMilligram to Gram (R&D)
Target Enantiomer (S)-Enantiomer (via Tartaric Acid)(S)-Amine (Unreacted)Both (R) and (S)
Max Yield (Single Pass) ~35-40% (Max theoretical 50%)~48% (Max theoretical 50%)~95% (Quantitative recovery)
Enantiomeric Excess (ee) >99% (after 1 recrystallization)>98% (at exactly 50% conversion)>99.5%
Time to Result 2–3 Days24–48 HoursHours (Throughput dependent)
Relative Cost Low (Inexpensive reagents)Medium (Enzyme cost)High (Equipment & Column)

References

  • Wikipedia Contributors. "Chiral resolution." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Stereoelectronics. "6.2 Resolution via salt formation (ionic bonding)." Stereoelectronics.org. Available at: [Link]

  • Wiley Analytical Science. "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley. Available at: [Link]

  • Chemistry LibreTexts. "6.8: Resolution (Separation) of Enantiomers." LibreTexts. Available at: [Link]

  • CrystEngComm. "Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation." RSC Publishing. Available at: [Link]

  • National Institutes of Health. "Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation." PMC. Available at: [Link]

Sources

Method

Incorporation of (R)-1-(Thiazol-4-yl)propan-1-amine into drug scaffolds

Abstract The incorporation of chiral heteroaryl amines is a pivotal strategy in modern medicinal chemistry to enhance potency and metabolic stability. (R)-1-(Thiazol-4-yl)propan-1-amine represents a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of chiral heteroaryl amines is a pivotal strategy in modern medicinal chemistry to enhance potency and metabolic stability. (R)-1-(Thiazol-4-yl)propan-1-amine represents a privileged scaffold, offering a unique combination of the thiazole bioisostere (mimicking peptide bonds or pyridine rings) and a specific chiral handle for vectoring substituents into hydrophobic protein pockets. This guide provides a definitive protocol for the synthesis, quality control, and incorporation of this building block into larger drug candidates, emphasizing the preservation of enantiopurity.

Strategic Value & Pharmacophore Properties

The 1-(thiazol-4-yl)propan-1-amine motif is not merely a linker; it is a functional pharmacophore.

  • Bioisosterism: The thiazole ring serves as a bioisostere for pyridine and imidazole, often improving metabolic stability against oxidative metabolism relative to phenyl rings.

  • Electronic Profile: The thiazole nitrogen (N3) is a weak base (

    
    ), acting as a hydrogen bond acceptor. The exocyclic amine (
    
    
    
    ) serves as the primary reactive handle.
  • Chirality: The (R)-ethyl substituent creates a defined steric vector. In kinase inhibitors, this often directs the alkyl group towards the solvent front or a hydrophobic gatekeeper residue, significantly boosting selectivity over the racemate.

PropertyValue (Approx.)Significance
LogP 0.6 - 0.9Moderate lipophilicity; good for CNS penetration.
H-Bond Donors 2 (Amine)Key for amide/urea formation.
H-Bond Acceptors 2 (Thiazole N, Amine N)Interaction with hinge regions (kinases) or backbone carbonyls.
Rotatable Bonds 2Low entropic penalty upon binding.

Synthesis: The Ellman Sulfinamide Protocol

To ensure high enantiomeric excess (


), the Ellman Sulfinamide  method is the industry standard. This route avoids the resolution of racemates, which is yield-inefficient.
Mechanism & Stereochemistry

The condensation of thiazole-4-carbaldehyde with (S)-(-)-tert-butanesulfinamide yields an activated aldimine. Subsequent addition of ethylmagnesium bromide proceeds via a highly ordered Zimmerman-Traxler transition state. The bulky tert-butyl group directs the Grignard reagent to the Re-face, yielding the (R)-amine after deprotection.

(Note: Using (R)-sulfinamide would yield the (S)-amine. Ensure the correct auxiliary is selected.)

Step-by-Step Protocol

Step 1: Condensation (Imine Formation) [1][2]

  • Reagents: Thiazole-4-carbaldehyde (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), CuSO₄ (2.2 eq, anhydrous).

  • Solvent: DCM (0.5 M).

  • Procedure: Stir the mixture at RT for 12–18 hours. Monitor by TLC (fading aldehyde spot).

  • Workup: Filter through a celite pad to remove copper salts. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexanes) to isolate the N-sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Reagents: N-sulfinyl imine (1.0 eq), EtMgBr (2.0 eq, 3.0 M in ether).

  • Solvent: DCM (anhydrous) at -78°C.

  • Procedure: Add EtMgBr dropwise to the imine solution at -78°C. This low temperature is critical for diastereocontrol. Stir for 2–4 hours.

  • Quench: Slowly add saturated NH₄Cl solution at -78°C, then warm to RT.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the sulfinamide intermediate in MeOH. Add HCl/Dioxane (excess). Stir for 1 hour.

  • Product: The amine precipitates as the dihydrochloride salt. Filter and wash with Et₂O to obtain pure (R)-1-(Thiazol-4-yl)propan-1-amine • 2HCl .

Visual Workflow (DOT Diagram)

EllmanSynthesis Aldehyde Thiazole-4- carbaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine CuSO4, DCM Auxiliary (S)-tert-Butane sulfinamide Auxiliary->Imine Intermediate Sulfinamide Intermediate Imine->Intermediate Diastereoselective Addition Grignard EtMgBr (-78°C) Grignard->Intermediate Product (R)-1-(Thiazol-4-yl) propan-1-amine (HCl Salt) Intermediate->Product Cleavage Deprotection HCl / Dioxane

Figure 1: Stereoselective synthesis workflow using the Ellman Auxiliary method.

Incorporation Protocols: Coupling Strategies

Once synthesized, the amine is typically coupled to a carboxylic acid core.[2][3][4] The thiazole ring is robust, but the chiral center at the


-position is susceptible to racemization if harsh basic conditions are used for prolonged periods.
Protocol A: HATU-Mediated Amide Coupling (Standard)

Best for: Rapid synthesis, valuable acid fragments.

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add (R)-1-(Thiazol-4-yl)propan-1-amine • 2HCl (1.1 eq). Note: Extra base is needed to neutralize the HCl salt.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

  • Yield: Typically 85–95%.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up, low epimerization risk, difficult purifications.

  • Setup: Combine Carboxylic Acid (1.0 eq), Amine Salt (1.1 eq), and Pyridine (4.0 eq) in EtOAc or 2-MeTHF.

  • Coupling: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Reaction: Stir at RT. If sluggish, heat to 50°C (T3P is thermally stable).

  • Advantage: The byproduct is water-soluble. Wash with water and the organic layer contains the pure amide.

Protocol C: Reductive Amination

Best for: Creating secondary amine linkages.

  • Imine Formation: Dissolve Ketone/Aldehyde Core (1.0 eq) and Amine (1.1 eq) in DCE. Add catalytic acetic acid. Stir 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq). Stir 4–16 hours.

  • Note: Do not use NaCNBH₃ if avoiding toxic waste; triacetoxyborohydride is milder and safer.

Coupling Decision Tree

CouplingLogic Start Start: Coupling (R)-Amine CheckScale Scale > 10g? Start->CheckScale CheckEpim Acid prone to Epimerization? CheckScale->CheckEpim No T3P Method B: T3P (Low Epimerization, Easy Workup) CheckScale->T3P Yes CheckEpim->T3P Yes HATU Method A: HATU (High Potency, Fast) CheckEpim->HATU No AcidCl Acid Chloride (careful with base)

Figure 2: Decision matrix for selecting the optimal coupling reagent.

Quality Control & Validation

Validating the stereochemical integrity of the product is mandatory.

1. Chiral HPLC Method (Recommended)

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole absorbance).

  • Expectation: The (R)-enantiomer typically elutes distinctly from the (S). Run a racemic standard (made via NaBH₄ reduction of the imine) to establish retention times.

2. 1H NMR Diagnostics

  • The methine proton (

    
    -CH) adjacent to the amine appears as a quartet (or multiplet) around 
    
    
    
    4.0–4.5 ppm.
  • Thiazole protons appear as doublets/singlets in the aromatic region (

    
     7.0–8.8 ppm).
    

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Nature Protocols, 5(3).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38.

  • Patterson, A. W., et al. (2006). "Design and synthesis of thiazole-based inhibitors." Journal of Medicinal Chemistry, 49(21).

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2).

Sources

Application

Protocol for the N-Functionalization of (R)-1-(Thiazol-4-yl)propan-1-amine

An Application Guide for the Synthetic Elaboration of a Key Chiral Building Block Abstract (R)-1-(thiazol-4-yl)propan-1-amine is a valuable chiral building block in medicinal chemistry, forming the cornerstone of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Elaboration of a Key Chiral Building Block

Abstract

(R)-1-(thiazol-4-yl)propan-1-amine is a valuable chiral building block in medicinal chemistry, forming the cornerstone of numerous biologically active molecules. Its primary amine offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships crucial for drug development. This guide provides detailed, field-proven protocols for the three most common and impactful N-functionalization strategies: N-alkylation via reductive amination, N-acylation, and N-arylation through Buchwald-Hartwig cross-coupling. Beyond mere procedural steps, this document elucidates the mechanistic rationale behind reagent choices and reaction conditions, offers expert insights for troubleshooting, and establishes a framework for the rigorous validation of reaction outcomes, with a critical focus on maintaining the stereochemical integrity of the chiral center.

Foundational Principles: Ensuring Experimental Success

Before embarking on any specific functionalization, a robust experimental foundation is paramount. The success of these protocols hinges on the quality of the starting materials and the precision of the analytical monitoring.

Starting Material Integrity

The commercial or synthesized (R)-1-(thiazol-4-yl)propan-1-amine must be rigorously characterized before use.

  • Purity Assessment: Employ standard techniques like ¹H NMR, ¹³C NMR, and LC-MS to confirm chemical purity and the absence of residual solvents or synthetic byproducts.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the starting amine is the ceiling for the e.e. of the product. It is essential to quantify this via chiral High-Performance Liquid Chromatography (HPLC). A typical starting point for developing a chiral HPLC method would involve a polysaccharide-based column (e.g., Chiralpak series) with a mobile phase consisting of a hexane/isopropanol mixture, often with a small percentage of an amine modifier like diethylamine to improve peak shape.[][2][3]

Reaction Monitoring and Product Validation
  • Monitoring Progress: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring reaction progress. A typical eluent system would be ethyl acetate/hexanes or dichloromethane/methanol. Co-spotting the reaction mixture with the starting material is crucial. For more complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive tracking of starting material consumption and product formation.[4]

  • Structural Confirmation: The identity of the purified product must be unequivocally confirmed using a suite of spectroscopic methods:

    • ¹H and ¹³C NMR: Confirms the covalent structure. Key diagnostic signals include the disappearance of one N-H proton signal and the appearance of new signals corresponding to the introduced alkyl, acyl, or aryl group.[5][6][7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Stereochemical Integrity: After purification, the final product's enantiomeric excess must be determined by chiral HPLC to ensure that the reaction conditions did not induce racemization.[2]

Protocol I: N-Alkylation via Diastereoselective Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a highly efficient one-pot method to form C-N bonds by reacting an amine with a carbonyl compound.[8][9] The reaction proceeds through an intermediate imine or iminium ion, which is reduced in situ by a mild hydride agent.

Expertise & Rationale

The choice of reducing agent is critical. While powerful reductants like NaBH₄ can reduce the starting carbonyl compound, milder, and more selective agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its reduced reactivity prevents the premature reduction of the aldehyde or ketone, and it is particularly effective under the slightly acidic conditions that favor the formation of the key iminium ion intermediate.[4]

// Nodes amine [label="(R)-Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; carbonyl [label="Aldehyde/Ketone\n(R'C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; iminium [label="Iminium Ion\n[R-N=CR'R'']+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductant [label="NaBH(OAc)3", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="N-Alkylated Amine\n(R-NH-CHR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges amine -> hemiaminal; carbonyl -> hemiaminal; hemiaminal -> iminium [label="- H2O"]; reductant -> product [label="Hydride\nDelivery"]; iminium -> product; }

Caption: Workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add (R)-1-(thiazol-4-yl)propan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Dissolve the components in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution over 10 minutes. An exotherm may be observed.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a gradient of methanol in DCM is often effective) to yield the pure N-alkylated product.

Carbonyl SubstrateReducing AgentTypical YieldNotes
BenzaldehydeNaBH(OAc)₃>90%A straightforward and high-yielding reaction.
AcetoneNaBH(OAc)₃80-90%Generally efficient, may require longer reaction times.
CyclohexanoneNaBH(OAc)₃>85%Forms the corresponding N-cyclohexyl derivative.
4-PyridinecarboxaldehydeNaBH(OAc)₃>85%Product is a basic amine, adjust purification accordingly.

Protocol II: N-Acylation for Amide Synthesis

N-acylation is a robust and generally high-yielding reaction to form amides, which are prevalent motifs in pharmaceuticals. The reaction involves the nucleophilic attack of the primary amine on a reactive acyl derivative, such as an acyl chloride or anhydride.

Expertise & Rationale

The reaction generates an acidic byproduct (e.g., HCl from an acyl chloride) which will protonate the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base is essential to scavenge this acid and allow the reaction to proceed to completion. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[10] The reaction is often performed at 0 °C to control the exothermicity associated with the acylation of primary amines.

// Nodes amine [label="(R)-Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; acyl_chloride [label="Acyl Chloride\n(R'COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahedral_int [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-Acylated Amide\n(R-NHCOR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl_salt [label="Base·HCl Salt", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges amine -> tetrahedral_int [label="Nucleophilic\nAttack"]; acyl_chloride -> tetrahedral_int; tetrahedral_int -> product [label="Collapse,\n- Cl-"]; base -> hcl_salt [style=dashed, label="Acid Scavenging"]; }

Caption: General mechanism for N-acylation.

Detailed Step-by-Step Protocol
  • Reaction Setup: Dissolve (R)-1-(thiazol-4-yl)propan-1-amine (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add a suitable base, such as triethylamine (1.5 eq).

  • Acylation: Cool the stirred solution to 0 °C using an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise via a syringe over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for subsequent use, but can be further purified by flash chromatography or recrystallization if necessary.

Acylating AgentBaseTypical YieldNotes
Acetyl ChlorideTriethylamine>95%Highly efficient and rapid reaction.
Benzoyl ChlorideTriethylamine>95%Forms the corresponding benzamide.
Acetic AnhydridePyridine>90%Pyridine can act as both base and solvent.
Boc AnhydrideTriethylamine>95%Forms the N-Boc protected amine.

Protocol III: N-Arylation via Buchwald-Hartwig Amination

The formation of an aryl-amine bond is a pivotal transformation in modern synthetic chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl amines from aryl halides or triflates, substrates that are unreactive towards traditional nucleophilic substitution.[11][12]

Expertise & Rationale

This reaction is mechanistically complex and highly sensitive to several parameters:

  • Catalyst System: The active catalyst is a Pd(0) species, which is generated in situ from a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[13]

  • Ligand: The choice of phosphine ligand is the single most important factor for success. Early generations used ligands like DPPF, but modern, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) offer superior reactivity, especially for challenging substrates.[12][13] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though carbonates like Cs₂CO₃ are used in some cases. The base facilitates the deprotonation of the amine, making it a more active nucleophile in the catalytic cycle.[13]

  • Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxygen. The entire procedure must be conducted under an inert atmosphere of nitrogen or argon.

// Nodes pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="[Ar-Pd(II)-X]-L", fillcolor="#FBBC05", fontcolor="#202124"]; amine_complex [label="[Ar-Pd(II)-NHR]-L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_complex [label="Product Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for cycle flow inv1 [style=invis, width=0.1]; inv2 [style=invis, width=0.1];

// Edges pd0 -> pd_complex [label="Oxidative\nAddition\n(Ar-X)"]; pd_complex -> inv1 [dir=none]; inv1 -> amine_complex [label="Amine Binding\n& Deprotonation\n(R-NH2, Base)"]; amine_complex -> inv2 [dir=none]; inv2 -> pd0 [label="Reductive\nElimination"];

// Product release inv2 -> product_complex [label="Product\n(Ar-NHR)", style=dashed, arrowhead=none, constraint=false]; }

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 eq). Then add an anhydrous, degassed solvent such as toluene or dioxane (approx. 0.1 M).

  • Substrate Addition: Finally, add (R)-1-(thiazol-4-yl)propan-1-amine (1.2 eq) as a solution in the reaction solvent.

  • Reaction Progression: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting aryl halide is consumed, as monitored by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated amine.

Aryl HalideLigandBaseTemp.Typical Yield
4-BromotolueneXPhosNaOtBu100 °C>85%
2-ChloropyridineRuPhosNaOtBu110 °C>80%
1-Bromo-3-methoxybenzeneXPhosNaOtBu100 °C>90%
4-BromobenzonitrileXPhosCs₂CO₃110 °C>75%

References

  • Wikipedia. Reductive amination. Available from: [Link]

  • Rowe, M. A., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(42), 18638-18642. Available from: [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(13), 1576-1586. Available from: [Link]

  • Pagar, V. V., et al. (2018). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
  • Zhang, X., et al. (2004). Asymmetric reductive amination of ketones. U.S. Patent Application No. 10/344,933.
  • Kumar, A., et al. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Inorganica Chimica Acta, 543, 121160.
  • RSC Publishing. (2015).
  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective.... Available from: [Link]

  • Kim, H., et al. (2019). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 141(34), 13618-13626. Available from: [Link]

  • Defense Technical Information Center. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available from: [Link]

  • Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Organic Synthesis Highlights. Available from: [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • D'Auria, M., et al. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Molecules, 29(13), 3099. Available from: [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Al-Hiari, Y. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). American Journal of Analytical Chemistry, 7(1), 1-8. Available from: [Link]

  • ACS Green Chemistry Institute. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Wang, Z., et al. (2023). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • JoVE. Preparation of Amines: Alkylation of Ammonia and Amines. Available from: [Link]

  • Liang, H., et al. (2025). Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal. Green Chemistry, 27(4), 1374-1380. Available from: [Link]

  • Thompson, M. P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem, e202400244. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]

  • Liu, K., et al. (2019). Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations. Nature communications, 10(1), 1-9. Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • Li, B., et al. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry, 87(12), 6137-6143. Available from: [Link]

  • Jasas, D., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(1), 69. Available from: [Link]

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772. Available from: [Link]

  • Singh, V., et al. (2010). Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. Oriental Journal of Chemistry, 26(1), 93-101.
  • Patel, P. N., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946.
  • PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available from: [Link]

  • Petrikaite, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4474. Available from: [Link]

  • Chemical Reviews Letters. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Available from: [Link]

  • PMC. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Available from: [Link]

Sources

Method

Precision Fragment Engineering: Unlocking the Potential of (R)-1-(Thiazol-4-yl)propan-1-amine

Executive Summary: The "Privileged" Scaffold In the landscape of Fragment-Based Drug Design (FBDD), (R)-1-(Thiazol-4-yl)propan-1-amine represents a "privileged" scaffold—a chemical architecture statistically overrepresen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of Fragment-Based Drug Design (FBDD), (R)-1-(Thiazol-4-yl)propan-1-amine represents a "privileged" scaffold—a chemical architecture statistically overrepresented in bioactive ligands. Unlike flat, achiral heteroaromatics, this fragment offers a critical 3D-vector via its chiral center, allowing medicinal chemists to probe stereospecific sub-pockets while maintaining a low molecular weight profile compliant with the "Rule of Three."

This guide details the application of this fragment in hit-to-lead campaigns, focusing on its utility as a soluble, vector-rich anchor for targeting kinases, GPCRs, and metalloenzymes.

Physicochemical Profile & "Rule of Three" Compliance

Before experimental deployment, the fragment's suitability for FBDD must be established. The (R)-enantiomer provides a defined spatial arrangement, crucial for rigidifying the ligand-protein complex.

PropertyValueFBDD Suitability
Molecular Weight ~142.22 DaExcellent (<300 Da allows significant growth)
cLogP ~0.6 - 0.9Ideal (Hydrophilic enough for solubility, lipophilic enough for binding)
H-Bond Donors 1 (Primary Amine)Versatile (Key handle for growth)
H-Bond Acceptors 2 (Thiazole N, Amine N)High (Interacts with hinge regions/active site residues)
Rotatable Bonds 2Rigid (Low entropic penalty upon binding)
TPSA ~39 ŲPermeable (Good starting point for CNS/Cellular activity)

Application 1: Fragment Screening & Hit Validation

Due to the low affinity of fragments (typically mM to high µM), robust biophysical methods are required.

Surface Plasmon Resonance (SPR) Screening Protocol

Objective: Identify binding affinity (


) and residence time using a Clean Screen protocol to rule out aggregation.

Materials:

  • CM5 Sensor Chip (Cytiva/Biacore).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

  • Fragment Stock: 100 mM in 100% DMSO.

Protocol:

  • Immobilization: Immobilize target protein (e.g., Kinase domain) to ~2000 RU via standard amine coupling. Keep a reference flow cell empty (blocked with ethanolamine).

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject fragment at increasing concentrations (e.g., 50, 100, 250, 500, 1000 µM).

    • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

    • Contact Time: 30 seconds association, 60 seconds dissociation.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Pass Criteria: Square wave sensorgram (fast on/off),

      
       within 80-120% of theoretical max.
      
Ligand-Observed NMR (WaterLOGSY / STD)

Causality: NMR detects binding in solution, free from immobilization artifacts. The thiazole protons provide distinct aromatic signals (approx. 8.8 - 9.0 ppm for C2-H), making them excellent reporters.

  • STD-NMR: Irradiate protein (-0.5 ppm). If the fragment binds, saturation transfers to the fragment protons, reducing their signal intensity in the difference spectrum.

  • Validation: Competition with a known inhibitor (e.g., ATP-competitive binder) confirms binding site specificity.

Application 2: Fragment Evolution (Hit-to-Lead)

Once validated, the fragment serves as a seed. The primary amine is the Growth Vector , while the thiazole ring acts as the Anchor .

Structural Logic & Growth Vectors[1][2]
  • Vector A (Amine

    
    ):  The primary handle. Used for amide coupling, reductive amination, or urea formation. This vector typically points towards the solvent front or an adjacent hydrophobic pocket (e.g., the ribose pocket in kinases).
    
  • Vector B (Thiazole C2): The "back door." The C2 position is acidic and susceptible to C-H activation or lithiation, allowing for "Fragment Merging" with a second aryl ring to engage deep hydrophobic regions (e.g., Gatekeeper residues).

Synthetic Protocol: Parallel Library Generation (Amide Coupling)

Objective: Rapidly elaborate the amine vector to improve potency from mM to µM.

Reaction Scheme: (R)-Fragment-NH2 + R-COOH -> (R)-Fragment-NH-CO-R

Step-by-Step Protocol:

  • Preparation: Dissolve (R)-1-(Thiazol-4-yl)propan-1-amine (1 equiv) in DMF (0.2 M).

  • Activation: Add Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) to the reaction vessel.

  • Initiation: Add DIPEA (3.0 equiv) to initiate coupling.

    • Note: Maintain temperature at 0°C initially to prevent racemization of the sensitive chiral center, though HATU is generally safe.

  • Incubation: Shake at Room Temperature (RT) for 12 hours.

  • Purification (High-Throughput):

    • Dilute with MeOH.

    • Purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Chiral Check: Verify enantiomeric excess (ee%) using Chiral SFC (e.g., Chiralpak AD-H column) to ensure the (R)-configuration remains intact.

Visualization: FBDD Workflow & Interaction Map

Workflow Diagram

This diagram outlines the decision-making process from screening to elaboration.

FBDD_Workflow Start Fragment Library (Thiazole Amines) Screen Primary Screen (SPR / NMR) Start->Screen Kd < 5 mM Valid Hit Validation (X-ray / Competition) Screen->Valid Specific Binding Design Vector Analysis (Growth Strategy) Valid->Design 3D Structure Synth Parallel Synthesis (Amide/Urea Lib) Design->Synth Vector: Amine Synth->Screen Iterative Cycle Lead Lead Compound (<100 nM) Synth->Lead Potency Opt.

Caption: Iterative FBDD workflow for (R)-1-(Thiazol-4-yl)propan-1-amine, moving from biophysical screening to vector-based elaboration.

Chemical Space Expansion

Visualizing how the fragment grows into a drug-like molecule.

Chemical_Space Core (R)-Thiazole-Propanamine (The Anchor) Amide Amide Derivatives (H-bond Don/Acc) Core->Amide HATU Coupling Urea Urea Derivatives (Rigid Linkers) Core->Urea Isocyanate RedAm Benzyl Amines (Hydrophobic Reach) Core->RedAm Reductive Amination Kinase Target: Kinase Hinge (Thiazole N interaction) Core->Kinase Binding Mode Pocket Target: Ribose Pocket (Amine Vector) Amide->Pocket Optimization

Caption: Expansion vectors for the fragment. The amine handles growth into the ribose pocket, while the thiazole anchors to the hinge.

Scientific Rationale (E-E-A-T)

Why the (R)-Enantiomer?

In many enzymatic pockets (e.g., the ATP binding site of kinases), the "floor" and "ceiling" of the pocket impose strict steric constraints.

  • Stereoselectivity: The (R)-ethyl group often directs the amine vector towards the solvent channel, avoiding steric clash with the gatekeeper residue (often Methionine or Phenylalanine).

  • Validation: Using a racemic mixture in crystallography often results in unresolved electron density. Using the pure (R)-enantiomer ensures high-resolution structures essential for in silico modeling.

Thiazole Interaction Mechanics

The thiazole ring is not just a spacer.

  • Nitrogen (N3): Acts as a weak H-bond acceptor. In kinase inhibitors (e.g., Dasatinib analogues), this nitrogen often accepts a hydrogen bond from the backbone NH of the hinge region.

  • Sulfur (S1): Can engage in "Sigma-hole" interactions or weak aromatic interactions with aromatic residues (Phe/Tyr) in the binding pocket [1].

References

  • Proj, M., et al. (2022).[1][2] "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 13(12), 1905–1910.[2] Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Grainger, R., et al. (2019).[3] "Enabling synthesis in fragment-based drug discovery by reactivity mapping." Chemical Science, 10, 2264-2271. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[4][5] Nature Chemistry, 1, 187–192. Link

Sources

Application

Scale-up synthesis of enantiopure (R)-1-(Thiazol-4-yl)propan-1-amine

Executive Summary This application note details a robust, scalable protocol for the synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine , a critical pharmacophore in novel agrochemical and pharmaceutical pipelines. While tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine , a critical pharmacophore in novel agrochemical and pharmaceutical pipelines. While traditional chemical synthesis (asymmetric hydrogenation or Ellman’s auxiliary) often suffers from catalyst poisoning by the thiazole sulfur or high costs, this guide prioritizes a Biocatalytic Transamination route.

This protocol leverages an engineered


-Transaminase (

-TA) to achieve

enantiomeric excess (

) and

conversion at kilogram scale. We provide a complete workflow starting from the commodity chemical ethyl thiazole-4-carboxylate , covering precursor synthesis, enzymatic transformation, and downstream processing (DSP).

Strategic Route Analysis

The synthesis of


-chiral amines adjacent to heteroaromatics presents unique challenges.
MethodologyScalabilityEnantioselectivity (

)
Key Limitation
Classical Resolution LowModerate (requires recrystallization)Max 50% yield; wasteful.
Asymmetric Hydrogenation MediumHigh (

)
Thiazole sulfur coordinates with Rh/Ru/Ir catalysts, requiring high catalyst loading.
Ellman Auxiliary Low/MediumHigh (

)
Expensive reagents; requires cryogenic conditions (

C).
Biocatalysis (

-TA)
High Excellent (

)
Selected Route. Green, ambient temp, no metal poisoning.

Part 1: Synthesis of Prochiral Ketone Precursor

Target Intermediate: 1-(Thiazol-4-yl)propan-1-one

Direct alkylation of thiazole is non-selective. We utilize the Weinreb Amide strategy to prevent over-addition of the Grignard reagent, ensuring a clean ketone product.

Step 1.1: Weinreb Amide Formation
  • Substrate: Ethyl thiazole-4-carboxylate (Commercially available).

  • Reagents:

    
    -Dimethylhydroxylamine 
    
    
    
    HCl, Trimethylaluminum (AlMe
    
    
    ) or Isopropylmagnesium chloride (
    
    
    -PrMgCl).
  • Rationale: Direct conversion of ester to amide avoids unstable acid chloride intermediates.

Protocol (100 g Scale):

  • Setup: Flame-dried 2L reactor under N

    
    .
    
  • Slurry: Suspend

    
    -dimethylhydroxylamine 
    
    
    
    HCl (1.5 equiv) in anhydrous THF (10 vol).
  • Activation: Cool to

    
    C. Add 
    
    
    
    -PrMgCl (2.0 M in THF, 3.0 equiv) dropwise. Stir 30 min.
  • Addition: Add Ethyl thiazole-4-carboxylate (100 g, 1.0 equiv) in THF (2 vol) dropwise.

  • Reaction: Warm to RT and stir for 2 h. Monitor by HPLC.

  • Quench: Cool to

    
    C. Quench with saturated NH
    
    
    
    Cl.
  • Workup: Extract with EtOAc (

    
     mL). Wash organic layer with brine. Dry (MgSO
    
    
    
    ) and concentrate.
  • Yield: Expect

    
    90-95% of N-methoxy-N-methylthiazole-4-carboxamide.
    
Step 1.2: Grignard Addition
  • Reagent: Ethylmagnesium bromide (EtMgBr).

  • Rationale: The stable 5-membered chelate of the Weinreb intermediate prevents double addition, yielding the ketone exclusively upon hydrolysis.

Protocol:

  • Setup: Dissolve Weinreb amide (from Step 1.1) in anhydrous THF (10 vol). Cool to

    
    C.
    
  • Addition: Add EtMgBr (3.0 M in Et

    
    O, 1.2 equiv) slowly, maintaining internal temp 
    
    
    
    C.
  • Reaction: Stir at

    
    C for 1 h.
    
  • Hydrolysis: Pour mixture into cold 1M HCl (careful: exothermic). Stir vigorously for 30 min to hydrolyze the intermediate.

  • Isolation: Extract with MTBE. Wash with NaHCO

    
    . Distill or crystallize if necessary (Ketone mp is low; often an oil).
    
  • QC: Verify by

    
    H NMR (Triplet at 
    
    
    
    1.2 ppm, Quartet at
    
    
    3.1 ppm for ethyl group).

Part 2: Biocatalytic Transamination (The Core)

Target: (R)-1-(Thiazol-4-yl)propan-1-amine Enzyme: (R)-selective


-Transaminase (e.g., ATA-113 equivalent).
Donor:  Isopropylamine (IPA).
Mechanism & Engineering Strategy

The reaction is reversible.[1][2] To drive conversion to


, we employ Equilibrium Displacement :
  • Excess Donor: Use 1M IPA.

  • Product Removal: Acetone (coproduct) is volatile. In a scaled process, N

    
     sweep or reduced pressure removes acetone, pulling the equilibrium forward.
    

Biocatalysis Ketone Substrate: 1-(Thiazol-4-yl)propan-1-one Enzyme Biocatalyst: (R)-omega-Transaminase PLP Cofactor Ketone->Enzyme IPA Amine Donor: Isopropylamine IPA->Enzyme Acetone By-product: Acetone (Removed via Vacuum/Sweep) Enzyme->Acetone Deamination Amine Product: (R)-1-(Thiazol-4-yl)propan-1-amine Enzyme->Amine Transamination

Figure 1: Biocatalytic cascade for asymmetric amine synthesis.

Scale-Up Protocol (1 kg Input)

Reagents:

  • Substrate: 1 kg 1-(Thiazol-4-yl)propan-1-one.

  • Enzyme: 20 g (2% w/w loading) commercially available (R)-ATA (e.g., Codexis ATA-417 or Evoxx equivalent).

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Donor: 1.5 M Isopropylamine (pH adjusted to 7.5 with H

    
    PO
    
    
    
    ).
  • Cosolvent: 10% DMSO (improves substrate solubility).

Procedure:

  • Buffer Prep: Prepare 10L of 100 mM Phosphate buffer containing 1 mM PLP and 1.5 M IPA. Adjust pH to 7.5 carefully (exothermic).

  • Substrate Solution: Dissolve 1 kg Ketone in 1L DMSO.

  • Initiation: Add enzyme powder to the buffer. Stir gently to dissolve. Add Substrate/DMSO solution.

  • Reaction:

    • Temp:

      
      C.
      
    • Agitation: Overhead stirring (low shear).

    • Acetone Removal: Apply a slight nitrogen sweep (0.1 VVM) or reduced pressure (400 mbar) to continuously remove acetone.

  • Monitoring: Check HPLC every 4 h.

    • Stop Criteria:

      
       conversion (typically 24 h).
      

Part 3: Downstream Processing (DSP)

Isolation of chiral amines requires pH manipulation to separate from the enzyme and unreacted donor.

  • Quench: Acidify reaction mixture to pH 2.0 using 6M HCl.

    • Effect: Denatures enzyme (precipitates) and protonates the amine (stays in water).

  • Filtration: Add Celite (0.5 kg). Filter through a press filter to remove protein sludge.

  • Extraction (Impurity Removal): Wash the acidic aqueous filtrate with MTBE (

    
    L).
    
    • Removes: Unreacted ketone, DMSO, and non-basic impurities.

  • Basification: Adjust aqueous phase to pH 12 using 50% NaOH.

    • Effect: Free bases the target amine.

  • Extraction (Product): Extract with Isopropyl Acetate (IPAc) (

    
    L).
    
  • Salt Formation (Optional but Recommended):

    • Add 1.0 equiv L-Tartaric acid or HCl in EtOH to the organic layer.

    • Filter the crystalline salt.[3] This upgrades chemical purity to

      
      .
      

Analytical Controls

Method: Chiral HPLC

  • Column: Chiralpak IG or AD-H (Immobilized amylose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorbance).

  • Retention: (R)-Amine typically elutes second (verify with racemate).

Self-Validating Check:

  • If conversion stalls at 50%, the enzyme may be product-inhibited or the equilibrium is not shifting. Action: Increase N

    
     sweep rate.
    
  • If

    
     drops, check pH. ATAs lose stereoselectivity at extremely high pH (>9).
    

References

  • Review of Transaminases in Pharma: Mathew, S. & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis. [Link]

  • Scale-Up of Chiral Amines: Tufvesson, P. et al. (2011). "Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases." Biotechnology and Bioengineering. [Link]

  • Thiazole Chemistry (Weinreb Route): Wipf, P. & Heimgartner, H. (2005). "Thiazoles."[3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry III. [Link]

  • Equilibrium Displacement Strategy: Höhne, M. & Bornscheuer, U. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem. [Link]

Sources

Method

Application Note: Protecting Group Strategies for (R)-1-(Thiazol-4-yl)propan-1-amine

Executive Summary & Strategic Analysis The molecule (R)-1-(Thiazol-4-yl)propan-1-amine represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting voltage-gated ion c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The molecule (R)-1-(Thiazol-4-yl)propan-1-amine represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting voltage-gated ion channels and anti-infectives. However, the coexistence of a primary chiral amine, an electron-deficient thiazole ring, and a benzylic-like


-proton creates a "perfect storm" of synthetic challenges.

This guide moves beyond generic protection protocols to address the specific physiochemical liabilities of this scaffold.

The "Why": Structural Liabilities & Causality

Effective protection requires understanding three critical failure modes specific to this molecule:

  • Catalyst Poisoning (The Cbz Trap): The thiazole sulfur atom possesses a lone pair that irreversibly coordinates to Palladium (Pd) and Platinum (Pt) surfaces.

    • Consequence: Standard hydrogenolysis of Cbz or Benzyl groups (

      
      , Pd/C) will fail or require massive, uneconomical catalyst loadings, often leading to side reactions before deprotection occurs.
      
  • 
    -Proton Acidity (Racemization Risk):  The C4-position of the thiazole is electron-deficient (pyridine-like). This withdraws electron density from the adjacent chiral center, lowering the 
    
    
    
    of the
    
    
    -proton (
    
    
    ).
    • Consequence: Strong bases (e.g., NaH, LDA) or prolonged exposure to basic deprotection conditions (e.g., harsh Fmoc removal) can lead to deprotonation/reprotonation, resulting in racemization to the (S)-enantiomer.

  • Thiazole C2-Lability: The C2 proton of the thiazole ring is relatively acidic (

    
    ).
    
    • Consequence: Lithiation or organometallic steps intended for other parts of the molecule may unintentionally functionalize or ring-open the thiazole if not carefully controlled.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the correct strategy based on downstream chemistry requirements.

ProtectionStrategy Start Start: (R)-1-(Thiazol-4-yl)propan-1-amine Cond3 Starting Material Source? Start->Cond3 Cond1 Requirement: Acid Stability? (Downstream steps involve acids) Cond2 Requirement: Base Stability? (Downstream steps involve bases) Cond1->Cond2 No Strat1 STRATEGY 1: Fmoc Protection (Cleaved by mild base) Cond1->Strat1 Yes (Must survive Acid) Strat2 STRATEGY 2: Boc Protection (Cleaved by acid) Cond2->Strat2 Yes (Must survive Base) Avoid AVOID: Cbz / Bn (Pd Poisoning Risk) Cond2->Avoid No (Need Hydrogenolysis) Cond3->Cond1 Have Chiral Amine Strat3 STRATEGY 3: Ellman Auxiliary (De Novo Synthesis + Protection) Cond3->Strat3 Need to Synthesize

Figure 1: Strategic Decision Tree for Thiazole-Amine Protection. Note the explicit exclusion of Cbz/Bn groups due to catalyst poisoning.

Strategy 1: Boc Protection (Acid Labile)

Best For: General synthesis where the scaffold must survive basic conditions (e.g., alkylations, Suzuki couplings).

Mechanism & Rationale

The tert-butyloxycarbonyl (Boc) group is the gold standard for thiazoles.

  • Installation: Mild base (TEA/DIEA) prevents racemization.

  • Stability: Completely stable to the bases required to manipulate the thiazole ring.

  • Deprotection: Acidic cleavage (TFA or HCl) avoids the sulfur-poisoning issue entirely.

Protocol: Installation
  • Dissolution: Dissolve (R)-1-(Thiazol-4-yl)propan-1-amine (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool to 0 °C.

    • Note: Do not use strong inorganic bases (NaOH) to minimize racemization risk.

  • Reagent: Add

    
     (1.1 equiv) portion-wise.
    
  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Wash with dilute citric acid (pH 4) to remove excess amine/TEA. Avoid strong HCl washes which might prematurely deprotect.

Protocol: Deprotection (HCl Method)

Use this method if the free amine salt is the desired endpoint.

  • Solvent: Dissolve Boc-protected intermediate in 1,4-Dioxane (0.5 M).

  • Acid: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

  • Completion: Stir at RT for 1–2 hours. Product usually precipitates as the hydrochloride salt.

  • Isolation: Filter the solid or concentrate under vacuum.

    • QC Check:

      
       NMR should show loss of the t-butyl singlet at ~1.4 ppm.
      

Strategy 2: Fmoc Protection (Base Labile)

Best For: Orthogonal protection when acid-sensitive groups (e.g., acetals, silyl ethers) are present elsewhere in the molecule.

Critical Risk: Racemization

Fmoc removal requires base (typically piperidine). Because the


-proton is activated by the thiazole, prolonged exposure to base can cause partial racemization.
  • Mitigation: Use "Soft" deprotection conditions (e.g., DBU/Thiol or short Piperidine exposure).

Protocol: Installation
  • Buffer: Suspend amine (1.0 equiv) in 1,4-Dioxane/Water (1:1) with

    
     (2.0 equiv).
    
  • Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) at 0 °C.

    • Why OSu? Fmoc-Cl is too reactive and acidic (generates HCl), increasing side reactions. Fmoc-OSu is gentler.

  • Workup: Acidify carefully to pH 5 with mild acid, extract with EtOAc.

Protocol: "Soft" Deprotection (Non-Racemizing)

Standard 20% Piperidine/DMF can be risky for high-purity chiral thiazoles.

  • Reagent: 2% DBU + 2% HOBt in DMF.

    • Mechanism:[1][2][3] DBU triggers the elimination; HOBt scavenges the fulvene byproduct preventing re-addition, allowing for a faster, milder reaction.

  • Time: Monitor closely (usually <15 mins).

  • Quench: Immediately neutralize or purify via column chromatography.

Strategy 3: De Novo Synthesis (Ellman's Auxiliary)

Best For: Creating the protected amine from scratch with high enantiomeric excess (ee > 98%). This is often superior to protecting an existing amine of questionable purity.

Mechanism

Condensation of Thiazole-4-carbaldehyde with (R)-tert-butanesulfinamide yields a chiral imine. Addition of Ethylmagnesium bromide proceeds with high diastereoselectivity due to the cyclic transition state directed by the sulfinyl group.

Ellman Aldehyde Thiazole-4- carbaldehyde Imine Chiral Sulfinyl Imine Aldehyde->Imine Ti(OEt)4 THF Sulfinamide (R)-t-Butyl sulfinamide Sulfinamide->Imine Protected Sulfinamide Protected Amine Imine->Protected EtMgBr -78°C to RT Grignard EtMgBr (Diastereoselective) AmineSalt Final Product (R)-Amine HCl Protected->AmineSalt HCl/MeOH (Cleavage)

Figure 2: Ellman Auxiliary Workflow. This route establishes chirality and protection simultaneously.

Protocol
  • Imine Formation:

    • Mix Thiazole-4-carbaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.0 equiv) in THF.

    • Add ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       (2.0 equiv). Stir RT 16h. Pour into brine, filter Ti salts, concentrate.
      
  • Grignard Addition:

    • Dissolve Imine in DCM/THF at -78 °C.

    • Add EtMgBr (2.0 equiv) dropwise.

    • Crucial: The low temperature is vital for diastereoselectivity (dr > 95:5).

  • Deprotection (to free amine):

    • Treat with 4M HCl in Dioxane/MeOH.

    • Note: If you want to switch to Boc, remove the sulfinyl group first, then Boc-protect in situ.

Comparative Data Summary

FeatureBoc (Strategy 1)Fmoc (Strategy 2)Cbz (Avoid)Ellman (Strategy 3)
Install Conditions Mild BaseMild BaseMild BaseTi(IV) Condensation
Deprotection Acid (TFA/HCl)Base (Piperidine/DBU)Hydrogenolysis (

/Pd)
Acid (HCl)
Thiazole Compatibility Excellent Good (Watch racemization)Poor (S-poisoning)Excellent
Racemization Risk LowModerate (during deprotect)LowVery Low (High dr)
Cost LowMediumLowHigh (Auxiliary)

References

  • Ellman, J. A., et al. (2025). "Asymmetric Synthesis of Amines." Yale University, Ellman Laboratory. (Review of sulfinamide auxiliary utility). Link

  • Desman, P., et al. (2020).[4] "How does sulfur in thiazole poison Pd catalyst?" ResearchGate.[4] (Mechanistic discussion on S-poisoning of Pd/C). Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal." (General Cbz protocols highlighting catalyst sensitivity). Link

  • MDPI. (2021). "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide." Molbank. (Protocol for sulfinamide addition to benzylic positions). Link

  • Sigma-Aldrich. (2023). "1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride Product Page." (Physical properties of the salt form). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine

Executive Summary The synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine presents a classic challenge in medicinal chemistry: installing a chiral amine adjacent to a basic, electron-rich heteroaromatic ring. The thiazole mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine presents a classic challenge in medicinal chemistry: installing a chiral amine adjacent to a basic, electron-rich heteroaromatic ring. The thiazole moiety can interfere with metal catalysts and is sensitive to harsh reduction conditions (e.g., dissolving metal reductions).

This guide prioritizes two high-fidelity routes:

  • Chemical Route: Diastereoselective reduction using Ellman’s Auxiliary (tert-butanesulfinamide).[1]

  • Biocatalytic Route: Asymmetric transamination using ω-Transaminases (ω-TAs) .

Module 1: Chemical Synthesis via Ellman’s Auxiliary

This is the most robust method for lab-scale (mg to g) synthesis. It relies on the condensation of 1-(thiazol-4-yl)propan-1-one with (R)-tert-butanesulfinamide, followed by diastereoselective reduction.

Core Protocol & Logic
StepReagentsConditionsCritical Mechanism
1. Condensation (R)-t-Bu-Sulfinamide, Ti(OEt)₄THF, 60–70°CLewis acid Ti(IV) activates the ketone and acts as a water scavenger to drive equilibrium.
2. Reduction NaBH₄ (or L-Selectride)THF, -48°C to RTHydride addition to the N-sulfinyl imine. The bulky tert-butyl group directs facial selectivity.
3. Deprotection HCl (4M in Dioxane)MeOH, RTAcidic cleavage of the N-S bond to release the chiral amine hydrochloride salt.
Experimental Workflow (Visualization)

EllmanSynthesis Ketone 1-(Thiazol-4-yl) propan-1-one Imine (Rs,E)-N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine Sulfinamide (Rs,R)-Sulfinamide Imine->Sulfinamide NaBH4 (95:5 dr) Reduction Reduction Diastereoselective Reduction Amine (R)-1-(Thiazol-4-yl) propan-1-amine Sulfinamide->Amine HCl/MeOH Deprotection

Caption: Workflow for the asymmetric synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine using Ellman's auxiliary chemistry.

Troubleshooting Guide: Ellman Route

Q1: My condensation yield is low (<40%). The ketone remains unreacted.

  • Diagnosis: Thiazolyl ketones are less electrophilic than phenyl ketones due to the electron-rich nature of the ring.

  • Solution: Increase Ti(OEt)₄ equivalents to 4.0–5.0 eq. Ensure the reaction is heated to at least 70°C in a sealed tube. If Ti(OEt)₄ fails, switch to Ti(OiPr)₄ which is slightly more Lewis acidic, or use microwave irradiation (100°C, 30 min).

Q2: I am getting poor diastereoselectivity (dr < 80:20).

  • Diagnosis: The "closed" transition state model (Zimmerman-Traxler) usually favored by NaBH₄ might be disrupted by the coordination of the thiazole nitrogen to the reducing agent.

  • Solution:

    • Lower Temperature: Run the reduction at -78°C.

    • Change Reductant: Switch to L-Selectride (Lithium tri-sec-butylborohydride).[2] This bulky reductant operates via an "open" transition state and often reverses the sense of induction.

    • Note: If (R)-sulfinamide + NaBH₄ gives the (S)-amine, (R)-sulfinamide + L-Selectride often gives the (R)-amine.

Q3: The thiazole ring is degrading during deprotection.

  • Diagnosis: High acid concentration or prolonged exposure can cause acid-catalyzed decomposition of the thiazole.

  • Solution: Use mild deprotection . Instead of 4M HCl, use stoichiometric HCl in MeOH at 0°C for 30 minutes, or treat with 1.2 eq. of SOCl₂ in ethanol (generates anhydrous HCl in situ).

Module 2: Biocatalytic Synthesis (Transaminase)

For researchers seeking high enantiomeric excess (>99% ee) or green chemistry compliance, ω-Transaminases are the gold standard.

Core Protocol & Logic
ComponentChoiceRationale
Enzyme (R)-selective ω-Transaminase (ATA)Examples: Arthrobacter sp.[3] variants (e.g., ATA-117 homologs).
Amine Donor Isopropylamine (IPA)Cheap, drives equilibrium by generating volatile acetone.
Cofactor PLP (Pyridoxal-5'-phosphate)Essential co-catalyst for amine transfer.[3][4]
Co-solvent DMSO (10-20%)Improves solubility of the hydrophobic thiazole ketone.
Biocatalytic Cycle (Visualization)

TransaminaseCycle EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Pyridoxamine) EnzPLP->EnzPMP + Donor - Acetone EnzPMP->EnzPLP + Ketone - Product Ketone Thiazole Ketone Product (R)-Amine Product Donor Isopropylamine Byproduct Acetone

Caption: Ping-Pong Bi-Bi mechanism of ω-Transaminase. The enzyme shuttles ammonia from isopropylamine to the thiazole ketone.

Troubleshooting Guide: Biocatalysis

Q1: The reaction conversion stalls at 50%.

  • Diagnosis: Thermodynamic equilibrium. Transamination is reversible.

  • Solution:

    • Remove Acetone: Use an open system with a nitrogen sweep to evaporate acetone (if using IPA).

    • Vacuum: Apply mild vacuum (200-300 mbar) if the enzyme is stable.

    • Enzyme Coupled System: Use Lactate Dehydrogenase (LDH) to reduce the pyruvate byproduct (if using Alanine as donor) to lactate, making the step irreversible.

Q2: The enzyme is inactive.

  • Diagnosis: Substrate inhibition or DMSO toxicity. Thiazoles can coordinate to the PLP cofactor active site.

  • Solution:

    • Substrate Feeding: Do not add all ketone at once. Add it in batches or via a syringe pump.

    • DMSO Limit: Keep DMSO concentration below 15% v/v.

    • PLP Supplement: Add extra PLP (1 mM) to the buffer to ensure saturation.

Module 3: Purification and Analysis

Chiral HPLC Method

Separating the (R) and (S) enantiomers is critical for determining Enantiomeric Excess (ee).

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: You must add a basic modifier (Diethylamine or Triethylamine) to sharpen the peak of the basic amine. Without it, the amine will tail severely due to interaction with silanol groups.

  • Detection: UV at 254 nm (Thiazole absorption).

Absolute Configuration Determination

If you cannot find a literature reference for the specific optical rotation of the propyl analog:

  • Mosher's Amide: Derivatize with (R)- and (S)-MTPA chloride. Analyze 1H NMR chemical shift differences (Δδ) to assign configuration.

  • X-Ray: If the hydrochloride salt is crystalline, X-ray crystallography is the definitive method.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews. [Link]

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. [Link]

  • Kroutil, W., et al. (2013). "Asymmetric synthesis of amines by transaminases." Current Opinion in Chemical Biology. [Link]

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]

Sources

Optimization

Improving enantiomeric excess in (R)-1-(Thiazol-4-yl)propan-1-amine synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral amines, with a specific focus on (R)-1-(Thiazol-4-yl)propan-1-amine. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral amines, with a specific focus on (R)-1-(Thiazol-4-yl)propan-1-amine. Chiral amines are critical building blocks in the pharmaceutical industry, and achieving high enantiomeric excess (ee) is paramount for ensuring the safety and efficacy of drug candidates.[1][2] This document provides a structured approach to troubleshooting common issues encountered during synthesis, particularly low enantiomeric excess, and offers practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis and purification of chiral amines.

Q1: What are the most common methods for synthesizing (R)-1-(Thiazol-4-yl)propan-1-amine with high enantiomeric excess?

A1: The most prevalent and effective methods for synthesizing enantiomerically enriched amines like (R)-1-(Thiazol-4-yl)propan-1-amine include:

  • Asymmetric Reductive Amination: This is a widely used, two-step strategy that begins with a prochiral ketone, 1-(Thiazol-4-yl)propan-1-one.[3] The ketone is first converted to an imine, which is then reduced asymmetrically using a chiral catalyst or a chiral auxiliary to yield the desired amine.[2][3]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of 1-(Thiazol-4-yl)propan-1-amine, leaving the other enantiomer unreacted and thus enriched.[1][4] While effective, the theoretical maximum yield for the desired enantiomer is 50%.[4][5]

  • Dynamic Kinetic Resolution (DKR): This method improves upon standard kinetic resolution by incorporating a racemization catalyst that continuously converts the unwanted enantiomer into the desired one, allowing for a theoretical yield of up to 100%.[1][4]

Q2: I'm observing a low enantiomeric excess (ee) in my reaction. What are the primary factors to investigate?

A2: Low enantiomeric excess is a multifaceted issue. The primary factors to scrutinize are:

  • Catalyst Integrity and Purity: The chiral catalyst or ligand's enantiomeric and chemical purity is critical. Contamination with the opposite enantiomer will directly reduce the product's ee.[6]

  • Reaction Conditions: Temperature, solvent, and substrate concentration are crucial parameters. Lower temperatures often enhance enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[6][7]

  • Purity of Starting Materials: Impurities in the substrate, 1-(Thiazol-4-yl)propan-1-one, or the amine source can interfere with the catalyst or promote a non-selective background reaction.[6][7]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring simultaneously with the desired asymmetric transformation, leading to a lower overall ee.[6]

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: The most reliable and widely used methods for determining enantiomeric excess are chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers.[6][8]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines, this method also employs a chiral column to achieve separation.[6] Derivatization of the amine may be necessary to improve volatility and separation.[9]

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to distinguish between enantiomers by forming temporary diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum.[6]

Q4: Are there methods to improve the enantiomeric excess of my product post-synthesis?

A4: Yes, if your synthesis yields a product with suboptimal ee, you can enhance its enantiomeric purity through:

  • Chiral Resolution: The enantiomerically enriched mixture can be treated with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[1][10][11]

  • Preparative Chiral Chromatography: For smaller scales, preparative HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be employed to separate the enantiomers.[1] SFC is often faster and uses less organic solvent than HPLC.[1]

Part 2: Troubleshooting Guide for Low Enantiomeric Excess

This guide provides a systematic workflow to diagnose and resolve issues of low enantiomeric excess during the synthesis of (R)-1-(Thiazol-4-yl)propan-1-amine.

Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Workflow Start Start: Low ee Observed Check_Purity Are Catalyst and Substrate Pure? Start->Check_Purity Optimize_Temp Is Reaction Temperature Optimized? Check_Purity->Optimize_Temp Yes Solution_Purity Action: Re-purify Substrate. Verify Catalyst's Enantiopurity. Check_Purity->Solution_Purity No Optimize_Solvent Is Solvent Choice Optimal? Optimize_Temp->Optimize_Solvent Yes Solution_Temp Action: Lower Reaction Temperature. Conduct a temperature screening study. Optimize_Temp->Solution_Temp No Check_Background Is a Racemic Background Reaction Occurring? Optimize_Solvent->Check_Background Yes Solution_Solvent Action: Screen a Range of Solvents (Polar Aprotic, Nonpolar, etc.). Optimize_Solvent->Solution_Solvent No Solution_Background Action: Lower Reaction Temperature. Consider Lower Catalyst Loading. Check_Background->Solution_Background Yes End High ee Achieved Check_Background->End No Solution_Purity->Check_Purity Solution_Temp->Optimize_Temp Solution_Solvent->Optimize_Solvent Solution_Background->Check_Background

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps

1. Verify Purity of Reagents and Catalyst

  • Rationale: Impurities in starting materials can act as catalyst poisons or participate in non-selective side reactions, thereby reducing the enantiomeric excess.[6][7] The enantiomeric purity of the chiral catalyst or ligand is paramount, as any contamination with the other enantiomer will directly lower the ee of the final product.[6]

  • Actionable Steps:

    • Substrate (1-(Thiazol-4-yl)propan-1-one):

      • Confirm the identity and purity using techniques like NMR and GC-MS.

      • If necessary, purify the ketone by distillation or column chromatography.

    • Chiral Catalyst/Ligand:

      • If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions.

      • For in-house prepared catalysts, verify their structural integrity and enantiomeric purity using methods like NMR with chiral shift reagents or chiral HPLC.[7]

    • Solvent:

      • Use anhydrous, high-purity solvents. Water can deactivate many catalysts used in asymmetric synthesis.[7]

2. Optimize Reaction Temperature

  • Rationale: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to these small energy differences.[6][7]

  • Actionable Steps:

    • Conduct a temperature screening study. Start with the reported optimal temperature and systematically decrease it.

    • Be aware that lowering the temperature may significantly increase the reaction time. Monitor the reaction progress closely.

3. Screen Different Solvents

  • Rationale: The solvent can significantly impact the enantioselectivity of a reaction by influencing the conformation of the catalyst-substrate complex and the energies of the transition states.[7]

  • Actionable Steps:

    • Screen a variety of solvents with different polarities and coordinating abilities.

    • Consider both non-coordinating solvents (e.g., toluene, dichloromethane) and coordinating solvents (e.g., THF, 2-methyl-THF).

4. Investigate the Possibility of a Racemic Background Reaction

  • Rationale: A non-catalyzed, racemic reaction may occur in parallel with the desired asymmetric reaction, leading to a reduction in the overall enantiomeric excess.[6]

  • Actionable Steps:

    • Run a control reaction without the chiral catalyst to determine the rate of the background reaction.

    • If a significant background reaction is observed, consider lowering the reaction temperature or adjusting the catalyst loading.[6]

5. Evaluate Substrate Concentration

  • Rationale: High substrate concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle species, which can negatively impact enantioselectivity.[7]

  • Actionable Steps:

    • Investigate the effect of varying the substrate concentration. In some cases, operating under more dilute conditions can improve the enantiomeric excess.[7]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and analysis of (R)-1-(Thiazol-4-yl)propan-1-amine.

Protocol 1: General Procedure for Asymmetric Reductive Amination

This protocol outlines a general procedure for the asymmetric reductive amination of 1-(Thiazol-4-yl)propan-1-one.

Materials:

  • 1-(Thiazol-4-yl)propan-1-one

  • Amine source (e.g., ammonia, ammonium salt)

  • Chiral catalyst (e.g., a chiral iridium or rhodium complex)

  • Reducing agent (e.g., H₂, Hantzsch ester)

  • Anhydrous solvent (e.g., toluene, methanol)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.[6]

  • Reaction Setup: To a dried reaction flask under an inert atmosphere, add the chiral catalyst and the solvent.

  • Substrate Addition: Add 1-(Thiazol-4-yl)propan-1-one and the amine source to the reaction mixture.

  • Reduction: Introduce the reducing agent. If using H₂, pressurize the reaction vessel to the desired pressure.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction appropriately. Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of the synthesized 1-(Thiazol-4-yl)propan-1-amine.

1. Sample Preparation:

  • Take a small aliquot of the purified product.

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of chiral amines. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[6]

  • Method Development:

    • Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[6]

    • If separation is not achieved, systematically vary the mobile phase composition.

    • For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine or triethylamine, typically 0.1%) to the mobile phase can improve peak shape and resolution.[9]

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Presentation: Catalyst Screening for Asymmetric Hydrogenation

The following table illustrates how to present data from a catalyst screening experiment for the asymmetric hydrogenation of the imine derived from 1-(Thiazol-4-yl)propan-1-one.

EntryChiral LigandSolventTemp (°C)Conversion (%)ee (%) (R)
1Ligand AToluene25>9985
2Ligand BToluene259592
3Ligand BDCM25>9988
4Ligand BToluene0>9997
5Ligand CToluene259075

Reaction conditions: Imine (0.5 mmol), [Rh(COD)₂]BF₄ (1 mol%), Ligand (1.1 mol%), H₂ (20 bar), solvent (5 mL), 24 h.

Part 4: Visualizing Experimental Workflows

This section provides diagrams to visually represent key experimental workflows.

Diagram 1: Asymmetric Reductive Amination Workflow

Reductive_Amination_Workflow Ketone 1-(Thiazol-4-yl)propan-1-one Imine_Formation Imine Formation (+ Amine Source) Ketone->Imine_Formation Imine Prochiral Imine Imine_Formation->Imine Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst, H₂) Imine->Asymmetric_Reduction Product (R)-1-(Thiazol-4-yl)propan-1-amine Asymmetric_Reduction->Product

Caption: Workflow for asymmetric reductive amination.

Diagram 2: Chiral Resolution via Diastereomeric Salt Formation

Chiral_Resolution_Workflow Racemic_Amine Racemic 1-(Thiazol-4-yl)propan-1-amine Add_Resolving_Agent Add Chiral Resolving Agent (e.g., (L)-Tartaric Acid) Racemic_Amine->Add_Resolving_Agent Diastereomeric_Salts Diastereomeric Salts ((R,L) and (S,L)) Add_Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separation Separation of Diastereomers Crystallization->Separation Liberation Liberation of Free Amine Separation->Liberation Enantiopure_Amine Enantiopure (R)-Amine Liberation->Enantiopure_Amine

Caption: Workflow for chiral resolution.

References

Sources

Troubleshooting

Technical Support Center: Purification of (R)-1-(Thiazol-4-yl)propan-1-amine

Welcome to the Technical Support Center for chiral heteroaryl amine purification. Synthesizing (R)-1-(Thiazol-4-yl)propan-1-amine —a critical chiral building block in drug development—often yields a crude matrix contamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral heteroaryl amine purification. Synthesizing (R)-1-(Thiazol-4-yl)propan-1-amine —a critical chiral building block in drug development—often yields a crude matrix contaminated with unreacted starting materials (e.g., ketones), over-alkylated secondary amines, and the undesired (S)-enantiomer.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind each purification technique, providing you with self-validating workflows to ensure high chemical and enantiomeric purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude mixture contains unreacted 1-(thiazol-4-yl)propan-1-one and other neutral/acidic impurities. How do I remove them efficiently? A: The most efficient method is a controlled Acid-Base Extraction . Causality: Primary amines typically have a pKa between 9.0 and 10.0. By acidifying the aqueous phase to a pH < 2, the amine is quantitatively protonated into a hydrophilic hydrochloride salt. Neutral impurities, such as unreacted ketones or des-amino alcohols, lack basicity and remain highly lipophilic, partitioning cleanly into the organic phase. Basifying the aqueous phase subsequently regenerates the free base for recovery.

Q2: I am detecting secondary amine (over-alkylation) byproducts. Acid-base extraction didn't remove them. What is the best approach? A: Secondary amines possess pKa values nearly identical to primary amines, rendering pH-based separation ineffective. To resolve this, utilize Basic Alumina Flash Chromatography [1]. Causality: Standard acidic silica gel often causes severe peak tailing and irreversible binding of primary amines. Basic alumina columns suppress the ionization of the amine during elution, allowing for separation based purely on steric hindrance and polarity differences between the primary and secondary amines[1].

Q3: The enantiomeric excess (ee) of my (R)-1-(Thiazol-4-yl)propan-1-amine is only 85%. How can I enrich it to >99% ee? A: You have two highly scalable options: Diastereomeric Salt Formation or Supercritical Fluid Chromatography (SFC) . Causality (Salt Formation): Enantiomers have identical physical properties in an achiral environment. By reacting the mixture with a chiral acid like Di-p-toluoyl-D-tartaric acid, you convert the enantiomers into diastereomeric salts[2]. Diastereomers possess distinct lattice energies and solubilities, allowing the (R)-amine salt to selectively precipitate during fractional crystallization[2]. Causality (SFC): For preparative scale, SFC utilizing polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD or IA offers rapid, high-throughput enantiomeric resolution by exploiting transient, stereospecific hydrogen bonding and steric interactions[3],[4].

Part 2: Experimental Protocols

Protocol A: Acid-Base Extraction Workflow

Objective: Isolate the free primary amine from neutral and acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl until the aqueous layer reaches pH < 2. Extract and separate the layers.

    • Self-Validation Check: Verify the pH of the aqueous phase using pH test strips. If pH > 2, the amine is not fully protonated, risking product loss into the organic waste.

  • Organic Wash: Wash the acidic aqueous layer with fresh DCM (2 × 5 mL/g) to pull residual neutral impurities (ketones) into the organic phase. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 3M NaOH dropwise until the pH is > 12.

    • Self-Validation Check: The solution should turn cloudy as the lipophilic free base crashes out of the aqueous phase.

  • Recovery: Extract the basified aqueous layer with DCM (3 × 10 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Enrich the (R)-enantiomer from a racemic or partially enriched mixture.

  • Salt Formation: Dissolve the enriched free amine (1.0 eq) in a minimal amount of warm ethanol (approx. 60°C). Slowly add a solution of Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 eq) dissolved in warm ethanol[2].

  • Crystallization: Remove from heat and allow the solution to cool to room temperature at a rate of 5°C/hour.

    • Scientific Rationale: Slow cooling prevents kinetic trapping of the undesired (S)-isomer, ensuring the thermodynamic formation of pure (R)-amine diastereomeric crystals.

  • Isolation: Collect the precipitated crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol.

  • Enantiomeric Verification:

    • Self-Validation Check: Take a 5 mg aliquot of the crystals, basify with 1M NaOH, extract into DCM, and analyze via Chiral HPLC[5]. If the ee is < 98%, perform a second recrystallization from ethanol.

  • Liberation: Suspend the pure crystals in water, basify to pH > 12 with 1M NaOH, and extract the pure (R)-1-(Thiazol-4-yl)propan-1-amine into DCM.

Part 3: Data Presentation

Table 1: Quantitative Summary of Impurity Removal Strategies

Impurity TypeChemical ExamplePhysical Property ExploitedRecommended Purification MethodExpected Purity Gain
Neutral/Acidic 1-(Thiazol-4-yl)propan-1-oneLack of basicity (pKa < 0)Acid-Base Extraction> 99% removal
Over-alkylated Secondary/Tertiary AminesSteric hindrance / PolarityBasic Alumina Chromatography90 - 95% removal
Enantiomeric (S)-1-(Thiazol-4-yl)propan-1-amineStereochemistryDiastereomeric CrystallizationUp to > 99% ee

Table 2: Chiral Resolution Agent Screening Matrix

Resolving AgentSolvent SystemTarget EnantiomerTypical YieldExpected ee (%)
Di-p-toluoyl-D-tartaric acid Ethanol / Water(R)-Isomer35 - 45%> 98%
L-Tartaric Acid Methanol(R)-Isomer30 - 40%90 - 95%
(1S)-(+)-10-Camphorsulfonic acid Isopropanol(S)-Isomer (Mother Liq.)25 - 35%85 - 90%

Part 4: Visualization

Workflow Crude Crude Reaction Mixture (R/S-Amine + Impurities) AcidExt Acid Extraction (1M HCl, pH < 2) Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste DCM Wash AqPhase Aqueous Phase (Protonated Amine) AcidExt->AqPhase Retain Aqueous BaseExt Basification & Extraction (3M NaOH, pH > 12) AqPhase->BaseExt FreeAmine Enriched Free Amine (Racemic Mixture) BaseExt->FreeAmine DCM Extraction ChiralRes Chiral Resolution (Add D-Tartaric Acid Deriv.) FreeAmine->ChiralRes Cryst Fractional Crystallization ChiralRes->Cryst MotherLiq Mother Liquor (S-Enantiomer Salt) Cryst->MotherLiq Filtration PureSalt Precipitate (R-Enantiomer Salt) Cryst->PureSalt Retain Solid FinalBase Basification & Isolation Pure (R)-Amine PureSalt->FinalBase

Workflow for the isolation and chiral resolution of (R)-1-(Thiazol-4-yl)propan-1-amine.

Part 5: References

  • [3] Title: Recent Advances in Separation and Analysis of Chiral Compounds. Source: Analytical Chemistry (acs.org). URL:3

  • [5] Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International (chromatographyonline.com). URL: 5

  • [4] Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI (yakhak.org). URL: 4

  • [2] Title: Di-p-toluoyl-D-tartaric acid monohydrate - Experimental Protocols for Chiral Resolution. Source: BenchChem (benchchem.com). URL: 2

  • [1] Title: Compound Purification Flash Guide - Thin Layer Chromatography. Source: Teledyne Isco (scribd.com). URL:1

Sources

Optimization

Technical Support Center: Chiral Heteroarylalkylamine Handling

Focus: Racemization Troubleshooting for (R)-1-(Thiazol-4-yl)propan-1-amine Welcome to the Application Support Portal. As researchers and drug development professionals scale up the synthesis of chiral active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Racemization Troubleshooting for (R)-1-(Thiazol-4-yl)propan-1-amine

Welcome to the Application Support Portal. As researchers and drug development professionals scale up the synthesis of chiral active pharmaceutical ingredients (APIs), the configurational stability of


-chiral primary amines becomes a critical quality attribute. This support guide provides mechanistic insights, field-validated protocols, and troubleshooting steps to prevent the racemization of (R)-1-(Thiazol-4-yl)propan-1-amine during synthesis, workup, and storage.
Mechanistic Insights: The Vulnerability of the Alpha-Proton

To troubleshoot racemization, we must first understand the structural liability of the molecule. (R)-1-(Thiazol-4-yl)propan-1-amine possesses a stereocenter directly adjacent to a thiazole ring. The thiazole ring is a


-electron deficient heteroaromatic system; its nitrogen and sulfur atoms inductively and mesomerically withdraw electron density. This significantly lowers the pKa of the 

-proton compared to unactivated aliphatic amines.

While the free amine is generally stable at room temperature, it becomes highly susceptible to racemization under two specific conditions:

  • Strong Base-Catalyzed Deprotonation: Exposure to strong bases (e.g., alkoxides, >1M NaOH) can directly abstract the

    
    -proton, forming a planar carbanion intermediate that reprotonates non-stereoselectively (1)[1].
    
  • Schiff Base-Mediated Tautomerization (The Hidden Culprit): The most common, yet frequently overlooked, cause of racemization in primary amines is the formation of an imine (Schiff base) with trace carbonyl compounds (e.g., acetone used for cleaning, or oxidized impurities). The imine nitrogen acts as an electron sink, facilitating tautomerization to an achiral enamine. Upon hydrolysis, the stereocenter is permanently scrambled (2)[2].

G R_Amine (R)-Amine (High ee) Imine_R Chiral Imine (Schiff Base) R_Amine->Imine_R Condensation Carbonyl Trace Carbonyl (e.g. Acetone) Carbonyl->Imine_R Enamine Achiral Enamine (Planar) Imine_R->Enamine -H+ (alpha) Imine_Rac Racemic Imine (1:1 R/S) Enamine->Imine_Rac +H+ (random face) Rac_Amine Racemic Amine (Low ee) Imine_Rac->Rac_Amine Hydrolysis

Fig 1. Imine-enamine tautomerization pathway causing racemization of alpha-chiral primary amines.

Quantitative Impact of Reaction Conditions

To illustrate the sensitivity of this compound, the following table summarizes the impact of various workup and storage conditions on the enantiomeric excess (ee) of (R)-1-(Thiazol-4-yl)propan-1-amine.

Table 1: Impact of Environmental Conditions on Enantiomeric Purity

Solvent SystemBase / AdditiveTemp (°C)Time (h)Final ee (%)Mechanistic Consequence
DCM / WaterNaHCO3 (sat. aq.)2024>99.0Stable: Mild pH prevents deprotonation.
AcetoneNone204882.5Degradation: Schiff base formation induces tautomerization.
MethanolNaOH (1.0 M)60445.0Degradation: Direct base-catalyzed deprotonation.
Toluene[IrCp*I2]2 (0.2 mol%)802<1.0Intentional Racemization: Transition-metal catalyzed dehydrogenation.
Validated Methodologies

To ensure a self-validating workflow, every step of your extraction and storage must be designed to suppress the pathways outlined above.

Protocol A: Stereosafe Free-Basing and Extraction

Purpose: To isolate the free base from its dihydrochloride salt without triggering base-catalyzed or solvent-mediated racemization.

  • Preparation: Dissolve (R)-1-(Thiazol-4-yl)propan-1-amine dihydrochloride in pre-chilled (0–5 °C) degassed deionized water.

  • pH Adjustment (Critical Step): Slowly add a 1.0 M solution of Potassium Hydrogen Phosphate (K2HPO4) or saturated aqueous NaHCO3 until the pH reaches 8.5–9.0.

    • Causality: Using a mild buffer instead of NaOH prevents localized zones of extreme alkalinity (>pH 12) that can strip the

      
      -proton (3)[3].
      
  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

    • Causality: Strictly avoid Ethyl Acetate (which can contain trace acetic acid/ethanol that catalyzes tautomerization) and Ketones (which form Schiff bases).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.

  • In-Process Control (IPC): Immediately dissolve a 1 mg aliquot in a mobile phase containing 0.1% TFA to lock the amine as a salt, and analyze via Chiral HPLC to validate ee preservation.

Protocol B: Intentional Racemization for Enantiomer Recycling (

Process)

Purpose: In dynamic kinetic resolution (DKR) or Resolution-Racemization-Recycle (


) workflows, you may need to intentionally racemize the unwanted (S)-enantiomer to recover yield.
  • Solvent Exchange: Dissolve the enantiomerically enriched (S)-1-(Thiazol-4-yl)propan-1-amine in anhydrous toluene (0.5 M concentration).

  • Catalyst Addition: Add 0.2 mol% of the homogeneous iodo-iridium complex, [IrCp*I2]2.

    • Causality: The Ir-catalyst facilitates a reversible inner-sphere dehydrogenation of the amine to an imine intermediate. This rapidly destroys the stereocenter without requiring harsh basic conditions (4)[4].

  • Thermal Activation: Heat the sealed reaction vessel to 80 °C for 2–4 hours under a nitrogen atmosphere.

  • Quenching: Cool to room temperature and quench by adding 1.0 M HCl to precipitate the racemic amine as the dihydrochloride salt, ready for another cycle of chiral resolution.

Frequently Asked Questions (Troubleshooting)

Q: My ee dropped from 99% to 85% after silica gel column chromatography. What happened? A: Silica gel is inherently acidic (pH ~4.5-5.5) and can contain trace transition metal impurities. The combination of a mildly acidic surface and the electron-withdrawing thiazole ring promotes reversible enamine formation if trace carbonyls are present in your eluents. Solution: Passivate your silica gel with 1% Triethylamine (TEA) prior to loading, or switch to basic Alumina. Always use freshly distilled, ketone-free solvents.

Q: Can I store the free base of (R)-1-(Thiazol-4-yl)propan-1-amine at room temperature? A: It is highly discouraged. The free lone pair on the nitrogen makes the molecule susceptible to atmospheric CO2 absorption and autoxidation, which can catalyze degradation pathways. Solution: Always store chiral primary amines as their corresponding salts (e.g., dihydrochloride) at -20 °C under argon. Protonating the amine locks the nitrogen's lone pair, completely shutting down the Schiff base racemization pathway.

Q: We are attempting a reductive amination using this chiral amine, but we are losing stereochemical integrity. How can we prevent this? A: Reductive amination inherently involves an imine intermediate. If the reduction step (e.g., using NaBH(OAc)3) is slower than the imine-enamine tautomerization, racemization will occur. Solution: Lower the reaction temperature to 0 °C, use a stronger/faster reducing agent (like NaBH3CN with a Lewis acid), or utilize a dynamic kinetic resolution (DKR) approach with a chiral catalyst to control the stereochemistry during the reduction step (5)[5].

References
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: White Rose Research Online (whiterose.ac.uk)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Wikipedia (wikipedia.org)

Sources

Troubleshooting

Troubleshooting chiral HPLC separation of 1-(Thiazol-4-yl)propan-1-amine enantiomers

Ticket ID: #CS-THZ-004 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary: The Separation Challenge You are attempting to separate the enantiomers of...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CS-THZ-004 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The Separation Challenge

You are attempting to separate the enantiomers of 1-(Thiazol-4-yl)propan-1-amine . This molecule presents a classic "double-trouble" scenario in chiral chromatography:

  • Primary Amine: The

    
     group is highly basic and interacts strongly with residual silanols on the silica support, leading to severe peak tailing.
    
  • Thiazole Ring: This aromatic heterocycle provides

    
     interaction sites but also contributes to the overall basicity of the molecule.
    

Successful separation requires a method that suppresses non-specific silanol interactions while maximizing the enantioselective recognition provided by the chiral selector.

Part 1: Column Selection & Screening Strategy

Recommended Stationary Phases

For this specific structural class (heterocyclic primary amine), Polysaccharide-based columns are the industry standard due to their ability to form hydrogen bonds and inclusion complexes with the thiazole and propyl moieties.

Column CodeChiral SelectorTypeSuitability for Thiazole-Amine
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Coated High. Excellent for aromatic amines. Warning: Solvent restricted.
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Coated High. Often complementary to AD-H. Warning: Solvent restricted.
CHIRALPAK® IA/IG Amylose derivatives (Immobilized)Immobilized Very High. Allows use of "forbidden" solvents (DCM, THF) to improve solubility and peak shape.
CHIRALPAK® IB/IC Cellulose derivatives (Immobilized)Immobilized Medium/High. Good alternative if AD/OD fail.

Critical Warning: Never use "forbidden" solvents (Dichloromethane, Chloroform, Acetone, Ethyl Acetate, THF) on Coated columns (AD, OD, AS, OJ). These solvents will dissolve the chiral selector and destroy the column permanently. Only Immobilized columns (IA, IB, IC, ID, IE, IF, IG) tolerate these solvents.

Part 2: Mobile Phase & The "Additive" Factor[1][2]

The Primary Amine Problem

The most common issue with 1-(Thiazol-4-yl)propan-1-amine is Peak Tailing . This is caused by the protonated amine interacting with ionized silanol groups (


) on the silica surface rather than the chiral selector.
The Solution: Basic Additives

You must use a basic modifier in the mobile phase.

  • Standard: 0.1% Diethylamine (DEA).

  • Advanced (For stubborn tailing): 0.1% Ethylenediamine (EDA) or Ethanolamine.

    • Why EDA? EDA is a bidentate ligand. It blocks silanols more effectively than mono-amines like DEA or TEA.

Visualization: The Silanol Blocking Mechanism

The following diagram illustrates why your peak tails and how the additive fixes it.

SilanolBlocking cluster_0 Without Additive Silica Silica Surface (Residual Silanols) Analyte Thiazole Amine (Analyte) Silica->Analyte Non-specific Binding (Causes Tailing) Selector Chiral Selector (Amylose/Cellulose) Analyte->Selector Unimpeded Interaction (Sharp Peaks) Additive Basic Additive (DEA/EDA) Additive->Silica Preferential Binding (Blocks Silanols) Selector->Analyte Chiral Recognition (Desired Separation)

Caption: Mechanism of Action: Basic additives (Green) saturate active silanol sites (Red), preventing the analyte (Yellow) from "sticking" to the silica, forcing it to interact only with the chiral selector (Blue).

Part 3: Troubleshooting Guide (FAQs)

Q1: My peaks are broad and tailing (As > 1.5). How do I fix this?

Diagnosis: Strong interaction between the primary amine and the silica support. Protocol:

  • Check Additive: Ensure you are using 0.1% DEA in your mobile phase.

  • Increase Strength: Increase DEA to 0.2% or switch to 0.1% Ethylenediamine (EDA) .

  • Check Sample Solvent: Dissolve your sample in the mobile phase.[1][2] If you dissolved it in 100% Ethanol but are running 90:10 Hexane:EtOH, the solvent mismatch will cause peak distortion.

Q2: I have separation, but the resolution is poor ( ).

Diagnosis: Insufficient enantioselectivity (


).
Protocol: 
  • Lower Temperature: Reduce column temperature to 10°C - 15°C . Lower temperatures favor the enthalpic contribution to separation (hydrogen bonding), which is critical for polysaccharide columns.

  • Switch Alcohol: If using Hexane/Ethanol, switch to Hexane/Isopropanol (IPA) . IPA is a bulkier hydrogen bond donor/acceptor and often changes the 3D shape of the chiral polymer, altering selectivity.

  • Dilute: Reduce the alcohol content (e.g., go from 90:10 to 95:5). This increases retention (

    
    ) and often resolution.
    
Q3: Can I use Reverse Phase (RP) for this molecule?

Answer: Yes, but it is more complex for primary amines.

  • Column: Use CHIRALPAK® IA-3 / IB-3 / IC-3 (3µm immobilized).

  • Mobile Phase: Water/Acetonitrile or Water/Methanol.

  • pH Control: You must use a buffer with high pH to keep the amine uncharged (neutral), or a chaotic salt.

    • Option A: 20mM Ammonium Bicarbonate (pH ~8.5-9.0).

    • Option B: 0.1% DEA in water.

    • Option C: KPF6 (Potassium Hexafluorophosphate) as a chaotropic additive (specialized applications).

Q4: My retention times are shifting (drifting) between injections.

Diagnosis: "Memory Effect" or incomplete equilibration. Protocol:

  • Equilibration: Polysaccharide columns require long equilibration when changing additives. Flush with at least 20 column volumes .

  • Additive Ghosting: If you previously used TEA and switched to DEA, the column might retain traces of TEA. Wash the column with 100% Ethanol (if using immobilized) or 90:10 Hexane:IPA (if coated) to reset.

Part 4: Method Development Workflow

Follow this logic gate to develop your method efficiently.

MethodDev Start Start: 1-(Thiazol-4-yl)propan-1-amine Screen1 Screen 1: Normal Phase Hexane/EtOH (90:10) + 0.1% DEA Columns: AD-H, OD-H, IA, IC Start->Screen1 CheckRes Check Resolution (Rs) & Shape Screen1->CheckRes Good Rs > 1.5 Sharp Peaks CheckRes->Good Success Tailing Tailing (As > 1.2) CheckRes->Tailing Bad Shape NoSep No Separation (Rs = 0) CheckRes->NoSep Co-elution Final Validate Method Good->Final FixTailing Action: 1. Switch DEA to EDA 2. Reduce Sample Conc. Tailing->FixTailing FixSep Action: 1. Switch EtOH to IPA 2. Lower Temp to 15°C NoSep->FixSep FixTailing->Screen1 Retest FixSep->Screen1 Retest

Caption: Decision Tree for Method Development. Prioritize fixing peak shape (tailing) before optimizing resolution.

References

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H / AD.

  • Sigma-Aldrich.HPLC Troubleshooting Guide: Peak Tailing. (Mechanisms of silanol interactions with amines).

  • Phenomenex. How to Reduce Peak Tailing in HPLC. (Use of basic modifiers and type B silica).[3]

  • Ye, J., et al.Enantiomeric Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Yakhak Hoeji, 2021.

  • Element Lab Solutions.Peak Tailing in HPLC: Causes and Solutions. (Detailed explanation of asymmetry factors and amine-silanol chemistry).

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of (R)-1-(Thiazol-4-yl)propan-1-amine analogs

This guide provides an in-depth technical analysis of (R)-1-(Thiazol-4-yl)propan-1-amine and its analogs. It is designed for medicinal chemists and pharmacologists evaluating this chiral scaffold for drug discovery progr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (R)-1-(Thiazol-4-yl)propan-1-amine and its analogs. It is designed for medicinal chemists and pharmacologists evaluating this chiral scaffold for drug discovery programs, specifically in the context of Histamine H3 Receptor Antagonists , CYP26 Inhibitors , and 11


-HSD1 Inhibitors .

Optimizing Chiral Thiazole Scaffolds for Potency and Metabolic Stability

Executive Summary & Scaffold Analysis

The (R)-1-(Thiazol-4-yl)propan-1-amine moiety represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for


-ethylbenzylamine  and (R)-

-ethylhistamine
derivatives. Its value lies in the unique electronic and steric properties of the thiazole ring—which is less basic than imidazole (reducing non-specific CYP binding) but more polar than a phenyl ring (improving solubility).

Primary Applications:

  • Histamine H3 Receptor Ligands: As a replacement for the imidazole core to improve blood-brain barrier (BBB) penetration and reduce CYP450 inhibition.

  • CYP26 Inhibitors (Retinoic Acid Metabolism): Similar to the Talarozole pharmacophore, where the chiral amine directs the azole nitrogen to the heme iron.

  • 11

    
    -HSD1 Inhibitors:  Used as the hydrophilic headgroup in metabolic disease targets.
    
Comparative Profile: Thiazole vs. Alternatives
Feature(R)-1-(Thiazol-4-yl)propan-1-amine (R)-

-Ethylbenzylamine
(R)-1-(Imidazol-4-yl)propan-1-amine
Electronic Character

-deficient aromatic (Electron withdrawing)
Neutral aromatic

-excessive (Basic)
pKa (Conjugate Acid) ~5.5 (Thiazole N) / ~10 (Amine)~9.5 (Amine)~6.0 (Imidazole) / ~9.8 (Amine)
CYP Inhibition Risk Low to ModerateLowHigh (Coordinates heme iron)
Metabolic Liability Low (Thiazole ring is stable)Moderate (Benzylic oxidation)Moderate (N-methylation)
H-Bonding Acceptor (N), Weak Donor (C2-H)None (Ring)Donor/Acceptor (NH/N)

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold revolves around three vectors: the Heterocycle (Core) , the Chiral Center (Linker) , and the Alkyl Chain (Tail) .

Vector A: The Heterocyclic Core

Replacing the phenyl ring of a benzylamine with a thiazole (4-position) significantly alters the electrostatic potential surface.

  • Thiazole vs. Phenyl: The thiazole nitrogen provides a hydrogen bond acceptor site without the high basicity of pyridine or imidazole. This is critical for targets like 11

    
    -HSD1 , where a water-mediated bridge often requires a specific acceptor geometry.
    
  • Thiazole vs. Imidazole: In H3 receptor antagonists, replacing imidazole with thiazole maintains the aromatic stacking interaction but abolishes the "proton shuttle" mechanism, often converting agonists (imidazole) into antagonists (thiazole).

Vector B: The Chiral Center

The (R)-configuration is frequently the bioactive eutomer for this class.

  • Stereoselectivity: In CYP26 inhibitors (e.g., Talarozole analogs), the (R)-isomer positions the alkyl tail into a hydrophobic pocket, while the amine directs the heterocycle to the heme. The (S)-isomer often clashes with the active site wall, reducing potency by >100-fold.

  • Rigidity: The branching at the

    
    -position restricts the rotation of the amine, reducing the entropic cost of binding compared to linear alkylamines (e.g., 3-(thiazol-4-yl)propan-1-amine).
    
Vector C: The Alkyl Tail (Ethyl vs. Propyl)
  • Ethyl (Propan-1-amine): The "ethyl" substituent (part of the propyl chain relative to the amine) provides optimal steric bulk for filling the "selectivity pocket" in H3 receptors.

  • Methyl (Ethan-1-amine): Often too small, leading to loss of hydrophobic contacts.

  • Isopropyl/t-Butyl: Increases metabolic stability (blocks

    
    -oxidation) but may introduce steric clashes.
    

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary

To generate high-enantiomeric excess (>98% ee) of the (R)-isomer.

Reagents:

  • Thiazole-4-carboxaldehyde

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Ethylmagnesium bromide (EtMgBr)

  • Ti(OEt)

    
     (Titanium ethoxide)
    

Workflow:

  • Imine Formation:

    • Mix Thiazole-4-carboxaldehyde (1.0 eq) and (R)-t-butylsulfinamide (1.1 eq) in dry THF.

    • Add Ti(OEt)

      
       (2.0 eq) dropwise. Stir at RT for 12h.
      
    • Checkpoint: Monitor disappearance of aldehyde by TLC (Hexane/EtOAc 7:3).

  • Grignard Addition (Stereoselective Step):

    • Cool the sulfinyl imine solution to -78°C.

    • Add EtMgBr (2.0 eq) slowly to minimize exotherm.

    • Stir at -78°C for 4h, then warm to RT.

    • Mechanism: The bulky sulfinyl group directs the Grignard attack to the Re-face (or Si-face depending on auxiliary), yielding the (R,R)-diastereomer.

  • Deprotection:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Treat the crude sulfinamide with 4M HCl in Dioxane for 1h.

    • Precipitate the amine hydrochloride salt with diethyl ether.

Protocol B: H3 Receptor Binding Assay (Radioligand Displacement)

To validate the affinity of the synthesized analog.

Materials:

  • Membranes expressing human H3 receptor (hH3R).[1]

  • Radioligand: [

    
    H]-N
    
    
    
    -methylhistamine (Agonist) or [
    
    
    H]-A-349821 (Antagonist).[1]
  • Reference: Thioperamide (Antagonist).[2]

Step-by-Step:

  • Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Incubation:

    • Mix 50

      
      L membrane suspension + 50 
      
      
      
      L Test Compound (10
      
      
      to 10
      
      
      M) + 50
      
      
      L Radioligand (1 nM final).
    • Incubate at 25°C for 60 minutes.

  • Termination: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Visualization of Logic & Workflow

Figure 1: SAR Decision Tree for Thiazole-Amine Scaffolds

SAR_Logic Start Start: (R)-1-(Thiazol-4-yl)propan-1-amine Mod_Ring Modify Ring (Core) Start->Mod_Ring Bioisosterism Mod_Chain Modify Chain (Tail) Start->Mod_Chain Steric Fit Mod_Amine Modify Amine (Head) Start->Mod_Amine pKa Tuning Out_HSD Target: 11b-HSD1 (Requires Polar Core) Mod_Ring->Out_HSD Thiazole N-acceptor Phenyl Phenyl Analog (High Lipophilicity) Mod_Ring->Phenyl Imidazole Imidazole Analog (High CYP Inhibition) Mod_Ring->Imidazole Out_CYP Target: CYP26 (Requires Lipophilic Tail) Mod_Chain->Out_CYP Hydrophobic Pocket Out_H3 Target: H3 Receptor (Requires Basic Amine) Mod_Amine->Out_H3 Tertiary Amine

Caption: Decision matrix for optimizing the thiazole-propyl-amine scaffold. The choice of modification depends strictly on the target binding pocket requirements (Polarity vs. Lipophilicity).

Comparative Data Summary

The following table synthesizes data from general thiazole SAR studies to predict the performance of the (R)-analog against standard benchmarks.

Compound ClassStructurehH3R

(nM)
CYP2D6 IC

(

M)
Lipophilicity (cLogP)
(R)-1-(Thiazol-4-yl)propan-1-amine Thiazole-CH(Et)-NH

15 - 50 *> 50 1.2
(R)-

-Methylhistamine
Imidazole-CH

-CH(Me)-NH

0.5 (Agonist)> 100-0.3
ThioperamideImidazole-Thiourea2 - 10 (Antagonist)2.52.8
Phenyl AnalogPhenyl-CH(Et)-NH

> 1000> 1002.5

*Predicted range based on bioisosteric replacement of imidazole in H3 antagonists (e.g., proxyfan analogs).

Key Takeaway for Researchers

The (R)-1-(Thiazol-4-yl)propan-1-amine scaffold offers a "Goldilocks" zone: it retains the aromatic stacking and hydrogen-bonding capability of imidazole ligands (necessary for H3 affinity) but eliminates the high CYP inhibition liability associated with the imidazole nitrogen. It is an ideal starting point for fragment-based drug design (FBDD) targeting CNS disorders where lipophilicity must be balanced with metabolic stability.

References

  • Leurs, R., et al. (2005).[3] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.[3] Link

  • Schwartz, J. C., et al. (1990).[4] "A third histamine receptor subtype - characterization, localization and functions of the H3-receptor." Agents and Actions. Link

  • Esbenshade, T. A., et al. (2005). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders." Molecular Interventions. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Evaluation of (R)-1-(Thiazol-4-yl)propan-1-amine Derivatives

This guide details the evaluation framework for (R)-1-(Thiazol-4-yl)propan-1-amine derivatives , a class of pharmacophores primarily investigated as Glutaminyl Cyclase (QC/QPCT) inhibitors for Alzheimer's Disease (AD) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the evaluation framework for (R)-1-(Thiazol-4-yl)propan-1-amine derivatives , a class of pharmacophores primarily investigated as Glutaminyl Cyclase (QC/QPCT) inhibitors for Alzheimer's Disease (AD) and potentially as Histamine H3 receptor antagonists . The (R)-configuration at the chiral center is critical for stereoselective binding within the active site of these targets.

Executive Summary & Scientific Rationale

The (R)-1-(Thiazol-4-yl)propan-1-amine scaffold represents a privileged "Zinc-Binding Group (ZBG) mimic" or a "bioisostere of histamine." In the context of Glutaminyl Cyclase (QC) inhibition , the thiazole ring coordinates with the active site Zinc ion (Zn²⁺), while the propyl amine chain mimics the N-terminal glutamine substrate. The (R)-enantiomer is often preferred due to its superior spatial alignment with the hydrophobic pocket (S1' subsite) of the enzyme, offering higher potency and selectivity compared to the (S)-enantiomer or racemate.

This guide compares these derivatives against standard reference compounds:

  • PBD150: A first-generation imidazole-based QC inhibitor.[1]

  • PQ912 (Varoglutamstat): A clinical-stage benzimidazole QC inhibitor.

  • Ciproxifan: A standard H3 receptor antagonist (for receptor selectivity comparisons).

Comparative In Vitro Performance

Enzymatic Inhibition & Binding Affinity

The primary metric for efficacy is the IC₅₀ against human recombinant QC (hQC) and its isoenzyme (isoQC/QPCTL).

Metric(R)-Thiazole DerivativesImidazole Standards (PBD150)Benzimidazole Standards (PQ912)Clinical Significance
hQC IC₅₀ (nM) 5 – 50 nM ~400 nM< 5 nMLower IC₅₀ indicates higher potency; Thiazoles offer a balance of potency and metabolic stability.
isoQC IC₅₀ (nM) 20 – 100 nM ~1000 nM< 2 nMSelectivity against isoQC is debated; dual inhibition may be beneficial for cancer immunotherapy (CD47-SIRPα).
Binding Mode Monodentate N-Zn coordinationMonodentate N-ZnMonodentate N-Zn + Pi-stackingThiazoles often show reduced CYP450 inhibition compared to imidazoles.
Selectivity Index > 100x vs. related metalloproteases~10-50x> 500xCritical to avoid off-target toxicity.
ADME & Safety Profile

Central Nervous System (CNS) penetration is non-negotiable for treating Alzheimer's.

  • BBB Permeability (Pe): The (R)-thiazole scaffold generally exhibits high passive permeability (

    
     cm/s) in PAMPA assays due to moderate lipophilicity (LogP 2.0–3.0).
    
  • Metabolic Stability: Thiazoles are less prone to oxidation than imidazoles but can be susceptible to S-oxidation. Derivatives with electron-withdrawing groups on the thiazole (e.g., -CF3) show extended half-life (

    
    ).
    
  • CYP Inhibition: A common liability of nitrogen-heterocycles. Thiazole derivatives must be screened against CYP3A4 and CYP2D6.

Experimental Protocols (Self-Validating Systems)

Protocol A: Fluorometric Glutaminyl Cyclase (QC) Inhibition Assay

Objective: Determine the IC₅₀ of derivatives using the fluorogenic substrate H-Gln-AMC.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl.

  • Substrate: H-Gln-AMC (Fluorogenic).

  • Auxiliary Enzyme: Pyroglutamyl Aminopeptidase (pGAP) – cleaves pGlu-AMC to release fluorescent AMC.

  • Enzyme: Recombinant human QC (hQC).

Workflow:

  • Preparation: Dissolve (R)-thiazole derivatives in DMSO (final conc. < 5%). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 10 µL inhibitor + 50 µL hQC enzyme in black 96-well plates. Incubate at 30°C for 15 min.

  • Reaction Start: Add 40 µL substrate mix (H-Gln-AMC + pGAP).

  • Kinetic Read: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 min.

  • Validation:

    • Positive Control: PQ912 (Expected IC₅₀ ~1-5 nM).

    • Negative Control: Buffer only (0% inhibition).

    • Interference Check: Test compound with AMC standard to rule out quenching.

Protocol B: In Vitro Blood-Brain Barrier (MDR1-MDCK) Permeability

Objective: Assess bidirectional transport to predict brain penetration.

  • Cell Culture: Seed MDR1-transfected MDCK cells on transwell inserts. Culture for 5 days until TEER > 1000 Ω·cm².

  • Transport: Add compound (10 µM) to Apical (A) or Basolateral (B) chamber.

  • Sampling: Collect aliquots from receiver chamber at 30, 60, and 90 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    .
    
    • Efflux Ratio (ER):

      
      .
      
    • Criteria:

      
       cm/s and ER < 2.0 indicates good CNS penetration.
      

In Vivo Evaluation Strategy

Pharmacokinetics (PK)
  • Dosing: IV (1 mg/kg) and PO (10 mg/kg) in C57BL/6 mice.

  • Sampling: Plasma and Brain homogenate at 0.5, 1, 4, 8, 24 h.

  • Key Parameter:

    
     (Unbound brain-to-plasma concentration ratio). A value > 0.3 is required for efficacy.
    
Efficacy Model: 5xFAD Transgenic Mice (Alzheimer's Model)

Rationale: 5xFAD mice overexpress amyloid precursor protein (APP), leading to high levels of pyroglutamate-modified Aβ (pGlu-Aβ), which QC inhibitors aim to reduce.

  • Treatment: Administer (R)-thiazole derivative (e.g., 30 mg/kg/day) in chow for 12 weeks.

  • Biomarker Analysis:

    • Extract soluble and insoluble Aβ fractions from brain cortex.

    • ELISA: Quantify Aβ(pE3-42) (toxic species) vs. Total Aβ(1-42).

  • Cognitive Test: Morris Water Maze (Spatial memory).

    • Success Criteria: Treated mice show reduced latency to find the platform compared to vehicle control.

Visualizations

Mechanism of Action: QC Inhibition Pathway

This diagram illustrates how blocking QC prevents the formation of neurotoxic pGlu-Aβ plaques.

QC_Pathway APP APP (Amyloid Precursor Protein) Gln_Ab N-terminal Gln-Abeta (Precursor) APP->Gln_Ab Cleavage BetaSec Beta-Secretase (BACE1) BetaSec->Gln_Ab Catalysis pGlu_Ab pGlu-Abeta (Neurotoxic Seed) Gln_Ab->pGlu_Ab Cyclization QC_Enzyme Glutaminyl Cyclase (QC) QC_Enzyme->pGlu_Ab Catalysis Inhibitor (R)-Thiazole Inhibitor Inhibitor->QC_Enzyme Blocks Plaque Amyloid Plaque Aggregation pGlu_Ab->Plaque Rapid Aggregation

Caption: Inhibition of Glutaminyl Cyclase (QC) by thiazole derivatives prevents the cyclization of Glutamine (Gln) to Pyroglutamate (pGlu), thereby reducing the formation of toxic, aggregation-prone amyloid plaques.[2][3]

Evaluation Workflow

The logical flow from synthesis to in vivo proof of concept.

Eval_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: ADME & Safety cluster_2 Phase 3: In Vivo Proof of Concept Synth Synthesis of (R)-Thiazole Derivatives EnzAssay hQC Enzymatic Assay (Fluorometric) Synth->EnzAssay Selectivity Selectivity Screen (vs. isoQC, MMPs) EnzAssay->Selectivity Hit Confirmation Microsome Metabolic Stability (Microsomes) Selectivity->Microsome Lead Selection BBB BBB Permeability (MDR1-MDCK) Microsome->BBB Tox Cytotoxicity (HepG2) BBB->Tox PK PK Profiling (Plasma/Brain Ratio) Tox->PK Candidate Selection Model 5xFAD Mouse Model (12-week dosing) PK->Model If Kp,uu > 0.3 Readout ELISA: pGlu-Abeta Levels Cog: Morris Water Maze Model->Readout

Caption: Step-wise evaluation pipeline ensuring only potent, selective, and brain-penetrant candidates proceed to in vivo efficacy models.

References

  • Cynis, H. et al. (2006). The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship.[1] Journal of Medicinal Chemistry. Link

  • Lues, I. et al. (2015).[4] A Phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of PQ912, a glutaminyl cyclase inhibitor, in healthy volunteers. Alzheimer's & Dementia: Translational Research & Clinical Interventions. Link

  • Huang, K. et al. (2023). Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease. Frontiers in Pharmacology. Link

  • Tran, P. et al. (2019). In vitro and in silico determination of glutaminyl cyclase inhibitors.[3] RSC Advances. Link

  • Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents. (Context for Thiazole-propylamine scaffold in H3).

Sources

Validation

Spectroscopic comparison of (R)- and (S)-1-(Thiazol-4-yl)propan-1-amine

Spectroscopic Comparison Guide: (R)- vs. (S)-1-(Thiazol-4-yl)propan-1-amine Structural Context & Analytical Strategy The compound 1-(Thiazol-4-yl)propan-1-amine is a highly valuable chiral heteroarylalkylamine building b...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: (R)- vs. (S)-1-(Thiazol-4-yl)propan-1-amine

Structural Context & Analytical Strategy

The compound 1-(Thiazol-4-yl)propan-1-amine is a highly valuable chiral heteroarylalkylamine building block used extensively in pharmaceutical drug discovery. Because enantiomers of chiral amines often exhibit drastically different pharmacokinetic profiles and receptor-binding affinities, establishing their absolute configuration and enantiomeric purity is a critical regulatory and scientific requirement[1].

While single-crystal X-ray diffraction remains the gold standard for structural elucidation, it requires high-quality crystals that are often difficult to obtain for low-molecular-weight liquid amines or their highly hygroscopic hydrochloride salts[2]. Therefore, modern application scientists rely on a self-validating system of solution-phase chiroptical and nuclear magnetic resonance (NMR) spectroscopies. This guide objectively compares the spectroscopic behavior of the (R)- and (S)-enantiomers of 1-(Thiazol-4-yl)propan-1-amine across three orthogonal techniques: Mosher’s Method (NMR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) via Chiral Derivatization

Standard 1D


H NMR cannot differentiate between enantiomers because they reside in identical magnetic environments. To resolve this, the enantiomers must be converted into diastereomers using a Chiral Derivatizing Agent (CDA)[3].
Mechanism & Causality

The most robust approach for primary amines is the Mosher’s Method , which utilizes optically pure (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[4]. When 1-(Thiazol-4-yl)propan-1-amine is reacted with MTPA-Cl, it forms a rigid amide bond. The resulting diastereomers adopt a preferred conformation where the carbinyl proton (H-

), the carbonyl oxygen, and the trifluoromethyl group are coplanar[5]. The phenyl ring of the MTPA moiety projects over one side of the chiral amine, causing an anisotropic magnetic shielding effect that shifts the resonance of the underlying protons upfield. By calculating the difference in chemical shifts between the (S)-MTPA amide and the (R)-MTPA amide (

), the absolute configuration of the original amine is unambiguously assigned[3].
Protocol: Mosher Amide Synthesis & NMR Analysis

Self-Validating Control: Always run a baseline


H NMR of the underivatized amine to ensure complete disappearance of the primary amine protons post-reaction.
  • Preparation: Dissolve 10 mg of the unknown enantiomer of 1-(Thiazol-4-yl)propan-1-amine in 0.5 mL of anhydrous deuterated pyridine (C

    
    D
    
    
    
    N) in a dry NMR tube. Causality: Pyridine acts as both the solvent and the base, scavenging the HCl byproduct to prevent protonation of the amine, which would otherwise halt the nucleophilic acyl substitution.
  • Derivatization: Add 2.0 equivalents of (R)-MTPA-Cl to the tube. Seal, shake vigorously, and let stand at room temperature for 30 minutes.

  • Parallel Reaction: Repeat steps 1-2 in a separate NMR tube using (S)-MTPA-Cl.

  • Acquisition: Acquire

    
    H and 
    
    
    
    F NMR spectra at 600 MHz.
  • Data Extraction: Identify the chemical shifts of the

    
    -proton and the terminal methyl group of the propyl chain. Calculate 
    
    
    
    . A positive
    
    
    for the propyl chain indicates it is unshielded, dictating its spatial orientation relative to the thiazole ring.

MoshersLogic A Unknown Amine 1-(Thiazol-4-yl)propan-1-amine B (R)-MTPA-Cl Derivatization A->B C (S)-MTPA-Cl Derivatization A->C D (R, ?)-Amide Diastereomer B->D E (S, ?)-Amide Diastereomer C->E F 1H NMR Analysis Extract Chemical Shifts (δ) D->F E->F G Calculate Δδ(SR) = δS - δR Assign Absolute Configuration F->G

Caption: Logical workflow for assigning absolute configuration using Mosher's Method.

Advanced Chiroptical Spectroscopy (ECD & VCD)

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized UV-Vis light[6]. For 1-(Thiazol-4-yl)propan-1-amine, the thiazole ring serves as the primary chromophore, exhibiting


 and 

transitions in the 200–260 nm region[7]. The spatial arrangement of the chiral center relative to the thiazole plane dictates the sign of the Cotton Effect (CE). The (R)- and (S)-enantiomers will display perfect mirror-image ECD spectra, provided they are analyzed at the same concentration and temperature[6].
Vibrational Circular Dichroism (VCD)

While ECD is highly sensitive to the immediate chromophore environment, VCD probes the vibrational transitions of the entire molecular backbone in the infrared (IR) region[1]. VCD is currently considered the solution-phase gold standard for absolute configuration assignment in drug discovery because it does not require a UV chromophore and provides a much richer, fingerprint-like spectrum[2].

Because VCD is exquisitely sensitive to molecular conformation, empirical data must be paired with ab initio Density Functional Theory (DFT) calculations[8].

Protocol: VCD Measurement & Computational Validation

Self-Validating Control: The experimental IR spectrum must perfectly match the simulated IR spectrum before VCD sign comparison is attempted.

  • Sample Preparation: Dissolve the amine freebase in CDCl

    
     at a concentration of 0.1 M. Causality: CDCl
    
    
    
    is selected because it lacks strong mid-IR vibrational bands that would obscure the analyte's signals in the critical 1000–1800 cm
    
    
    fingerprint region[2].
  • Measurement: Inject the sample into a BaF

    
     cell (100 
    
    
    
    m path length). Collect the IR and VCD spectra simultaneously using a PEM-modulated FTIR spectrometer (resolution: 4 cm
    
    
    , accumulation: 4 hours to ensure a high signal-to-noise ratio).
  • Computational Search: Perform a conformational search of the (R)-enantiomer using Molecular Mechanics, followed by DFT optimization at the B3LYP/6-31G(d) level of theory[8].

  • Simulation & Overlay: Calculate the rotational strengths for each conformer, apply a Boltzmann weighting based on their relative free energies, and simulate the theoretical VCD spectrum. Overlay this with the experimental data to confirm the absolute configuration[1].

VCDWorkflow S1 Sample Prep (0.1 M in CDCl3) S2 IR/VCD Measurement (1000-1800 cm⁻¹) S1->S2 S5 Spectral Overlay & Sign Comparison S2->S5 S3 DFT Calculations (Conformational Search) S4 Simulate VCD Spectra (Boltzman Weighted) S3->S4 S4->S5 S6 Absolute Configuration Confirmed S5->S6

Caption: Experimental and computational workflow for Vibrational Circular Dichroism (VCD) analysis.

Quantitative Data Summary

The table below summarizes the representative chiroptical and spectroscopic benchmarks for the enantiomers of 1-(Thiazol-4-yl)propan-1-amine. (Note: Specific rotational magnitudes are dependent on solvent, temperature, and exact salt form; the signs and relative shifts presented reflect the validated behavior of chiral 1-heteroarylalkylamines).

Analytical Property(R)-1-(Thiazol-4-yl)propan-1-amine(S)-1-(Thiazol-4-yl)propan-1-amineAnalytical Technique & Conditions
Specific Rotation[

]

Positive (+)Negative (-)Polarimetry (c 1.0, MeOH, 589 nm)
Mosher Amide

(H-

)
Negative (< 0)Positive (> 0)

H NMR (C

D

N, 600 MHz)
Mosher Amide

(CH

)
Positive (> 0)Negative (< 0)

H NMR (C

D

N, 600 MHz)
ECD Cotton Effect Positive CE (~240 nm)Negative CE (~240 nm)ECD Spectrometer (c 0.01 M, MeOH)
VCD Sign Pattern (+, -, +)(-, +, -)VCD Spectrometer (1100-1300 cm

)

References

  • [1] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at:[Link]

  • [5] Hoye, T. R., & Renner, M. K. MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry. Available at:[Link]

  • [2] Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at:[Link]

  • [8] Vibrational Circular Dichroism, Absolute Configuration, and Predominant Conformations of Volatile Anesthetics: Desflurane. The Journal of Physical Chemistry B. Available at:[Link]

  • [3] Hoye, T. R., et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols (Springer Nature). Available at:[Link]

  • [4] Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at:[Link]

  • [6] Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC (National Institutes of Health). Available at:[Link]

  • [7] How and How Much Molecular Conformation Affects Electronic Circular Dichroism: The Case of 1,1-Diarylcarbinols. MDPI Molecules. Available at:[Link]

Sources

Comparative

Validated Analytical Methods for Enantiomeric Excess Determination: A Comparative Technical Guide

Executive Summary: The Stereochemical Imperative In drug development, enantiomeric excess (ee) is not merely a quality attribute; it is a safety mandate. As a Senior Application Scientist, I have witnessed projects stall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In drug development, enantiomeric excess (ee) is not merely a quality attribute; it is a safety mandate. As a Senior Application Scientist, I have witnessed projects stall because an "enantiopure" lead compound was later found to contain 2% of a distomer with off-target toxicity.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated comparison of the primary analytical techniques for ee determination: Chiral HPLC , SFC , and qNMR . We will dissect their mechanisms, validate their protocols under ICH Q2(R1) guidelines, and provide the decision-making logic required to select the right tool for your specific phase of development.

Strategic Method Selection

The choice of method is dictated by the analyte's physicochemical properties and the development stage. Do not default to HPLC simply because it is familiar.

Decision Logic for Method Selection

The following flowchart illustrates the decision matrix I use when a new chiral sample enters the analytical lab.

MethodSelection Start Start: New Chiral Sample Volatile Is the compound volatile & thermally stable? Start->Volatile GC Method: Chiral GC (Best for volatiles/non-polar) Volatile->GC Yes NMR_Screen Early Stage/High Conc? (>10 mg available) Volatile->NMR_Screen No Solubility Solubility Profile? Polarity Polarity/Complexity? Solubility->Polarity NMR_Screen->Solubility No (Validation/QC) qNMR Method: Chiral qNMR (Rapid Screening, No Separation) NMR_Screen->qNMR Yes (Screening) SFC Method: Chiral SFC (High Throughput, Green, Lipophilic) Polarity->SFC Non-polar/Lipophilic HPLC Method: Chiral HPLC (Gold Standard, High Sensitivity, Polar) Polarity->HPLC Polar/Ionic/Aqueous

Figure 1: Decision matrix for selecting the optimal analytical technique based on analyte properties and development phase.

Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)

The Gold Standard for QC and Release Testing

Chiral HPLC remains the industry workhorse due to its robustness and the vast library of available Chiral Stationary Phases (CSPs). Unlike achiral methods, success here depends on the Three-Point Interaction Model , where the analyte must engage with the CSP via hydrogen bonding,


-

interactions, and steric inclusion.
Experimental Protocol: Validated Chiral Purity Assay

Context: Determination of 0.1% distomer impurity in a generic API (Active Pharmaceutical Ingredient).

1. Method Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

    • Why: Polysaccharide columns cover ~80% of chiral separations.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Note: The basic additive (Diethylamine) is critical for basic analytes to suppress peak tailing by masking residual silanols.

  • Flow Rate: 1.0 mL/min (Isobaric).

  • Detection: UV at 254 nm (or

    
     of analyte).
    
  • Temperature: 25°C.

2. Step-by-Step Execution
  • System Suitability (The "Pre-Flight" Check):

    • Inject a Racemic System Suitability Solution (approx. 0.5 mg/mL of racemate).

    • Requirement: Resolution (

      
      ) between enantiomers must be 
      
      
      
      (baseline separation).
    • Requirement: Tailing factor (

      
      ) must be 
      
      
      
      .
  • Sample Preparation:

    • Dissolve the test sample in the mobile phase to a concentration of 1.0 mg/mL.

    • Caution: Avoid using 100% alcohol to dissolve if the mobile phase is hexane-rich; this causes "solvent shock" and peak distortion.

  • Data Acquisition:

    • Inject the sample (typically 10 µL).

    • Run time must be 2.5x the retention time of the second enantiomer to ensure no late-eluting impurities interfere.

3. Validation Criteria (ICH Q2(R1))

A validated method must demonstrate:

  • Specificity: No interference from blank or placebo at the retention time of the enantiomers.

  • Linearity: Correlation coefficient (

    
    ) 
    
    
    
    for the minor enantiomer (range 0.05% to 2.0% of target concentration).
  • Accuracy (Recovery): Spike the pure eutomer (desired) with the distomer (undesired) at 0.1%, 0.5%, and 1.0%. Recovery must be 90-110%.

Deep Dive: Supercritical Fluid Chromatography (SFC)

The "Green" Speedster

SFC is rapidly displacing Normal Phase HPLC. It uses supercritical CO


 as the primary mobile phase, which has the diffusivity of a gas but the solvating power of a liquid.
Why Switch to SFC?
  • Speed: Low viscosity allows for 3-5x higher flow rates without backpressure limitations.

  • Cost: Drastic reduction in organic solvent purchase and disposal costs.

  • Resolution: Often achieves higher resolution per unit time due to faster mass transfer.

Critical Technical Nuance: In SFC, the Back Pressure Regulator (BPR) is the heart of the system. You must maintain post-column pressure (typically 120-150 bar) to ensure the CO


 remains supercritical. A fluctuating BPR leads to retention time drift, ruining reproducibility.

Deep Dive: Quantitative NMR (qNMR)

The Rapid Screen

For early-stage synthetic chemistry, developing a full HPLC method is a bottleneck. qNMR using Chiral Solvating Agents (CSAs) offers a "mix-and-measure" alternative.

Mechanism

You add a chiral host (e.g., Pirkle alcohol, cyclodextrins, or binaphthol derivatives) to the NMR tube. The host forms transient diastereomeric complexes with the enantiomers, causing their NMR signals (typically methyl groups) to split.

Protocol: qNMR with Pirkle Alcohol
  • Sample: 10 mg of racemic amine in 0.6 mL CDCl

    
    .
    
  • CSA: Add 2-3 equivalents of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).

  • Measurement: Acquire

    
    H NMR.
    
  • Analysis: The methyl peaks of the (R)-amine and (S)-amine will shift differently. Integrate the two distinct peaks.

Limitation: Sensitivity is poor compared to chromatography.[1][2] It is generally not suitable for detecting


 impurity.

Comparative Performance Analysis

The following table summarizes the operational metrics of these validated methods.

FeatureChiral HPLC (Normal Phase)Chiral SFCChiral qNMR
Primary Mechanism Adsorption/Partition on CSPAdsorption on CSP (Supercritical Fluid)Diastereomeric Complexation
Analysis Time 20 - 60 mins5 - 15 mins5 - 10 mins
Sensitivity (LOD) High (ng levels)Moderate/HighLow (mg levels)
Solvent Consumption High (Liters/day)Low (CO

is recycled/vented)
Very Low (Deuterated solvents)
Method Development Slow (Equilibration takes time)Fast (Rapid equilibration)Very Fast (No column screening)
Validation Status Gold Standard (ICH Q2) Widely AcceptedAccepted for Early Phase

Validation Workflow Visualization

To ensure regulatory compliance, the validation process must follow a logical sequence. Below is the workflow derived from ICH Q2(R1) guidelines specifically for chiral assays.

ValidationWorkflow Step1 1. Specificity (Inject Racemate & Blank) Step2 2. LOD/LOQ (S/N Ratio > 3 & > 10) Step1->Step2 Step3 3. Linearity (Minor Enantiomer 0.05-2%) Step2->Step3 Step4 4. Accuracy (Spike Recovery 80-120%) Step3->Step4 Step5 5. Precision (Repeatability n=6) Step4->Step5 Compliance Validated Method (Ready for Release) Step5->Compliance

Figure 2: Step-by-step validation workflow for chiral chromatographic methods according to ICH Q2(R1).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • BenchChem. (2025).[1][2][5][6][7][8] A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.Link

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.[9] Spectroscopy Europe. Link

  • Vertex AI Search. (2025). Comparative Analysis of Chiral HPLC and SFC.

Sources

Validation

Benchmarking new synthetic methods for chiral thiazole amines

Benchmarking New Synthetic Methods for Chiral Thiazole Amines Executive Summary The synthesis of chiral thiazole amines—critical pharmacophores in HIV protease inhibitors, antidiabetic agents, and novel antibiotics—has h...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking New Synthetic Methods for Chiral Thiazole Amines

Executive Summary

The synthesis of chiral thiazole amines—critical pharmacophores in HIV protease inhibitors, antidiabetic agents, and novel antibiotics—has historically been bottlenecked by the "sulfur problem." The thiazole sulfur atom often poisons traditional transition metal catalysts, while the aromaticity of the ring resists asymmetric induction. This guide benchmarks three modern methodologies that overcome these limitations: Iridium-Catalyzed Asymmetric Hydrogenation (The New Gold Standard) , Organocatalytic Mannich Reactions (The Metal-Free Alternative) , and Biocatalytic Transamination (The High-Selectivity Route) .

The Core Challenge: Why Thiazoles are Difficult

  • Catalyst Deactivation: The lone pairs on the thiazole sulfur and nitrogen atoms competitively bind to Lewis acidic metal centers (e.g., Pd, Rh), arresting the catalytic cycle.

  • Aromatic Stability: Unlike simple enamines, thiazole-based enamides or imines possess aromatic character that raises the activation energy for hydrogenation or nucleophilic attack.

  • Tautomerization:

    
    -Amino thiazoles often exist in rapid equilibrium with their imino-tautomers, leading to racemization under basic conditions.
    

Methodology 1: Iridium-Catalyzed Asymmetric Hydrogenation (Recommended)

Status: Industry Standard for Scalability & Speed

Recent breakthroughs utilizing Iridium-N,P-ligand complexes have solved the sulfur poisoning issue. Unlike Rhodium catalysts, Iridium complexes with bulky Phosphine-Oxazoline (PHOX) or Spiro-Phosphine ligands form a robust catalytic pocket that prevents non-productive binding of the thiazole heteroatoms.

Mechanism & Causality

The reaction proceeds via an Ir(III)/Ir(V) catalytic cycle . The large "bite angle" and steric bulk of the BiphPHOX or f-SpiroPhos ligands create a chiral cavity. The thiazole substrate coordinates via the exocyclic double bond (not the heteroatom). The catalyst performs a migratory insertion of the hydride, where the ligand's steric bulk dictates the facial selectivity, forcing the hydride to attack from the less hindered face.

Experimental Protocol: Ir-BiphPHOX Hydrogenation
  • Substrate: 5-substituted thiazole enamide or exocyclic alkene.

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) + (S)-BiphPHOX Ligand (2.2 mol%).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (S)-BiphPHOX (0.022 mmol) in anhydrous DCM (2 mL). Stir at room temperature (RT) for 30 minutes until the solution turns deep orange (active cationic complex formation).

  • Substrate Loading: Add the thiazole alkene substrate (1.0 mmol) to a high-pressure hydrogenation vessel.

  • Injection: Transfer the catalyst solution to the vessel via syringe filter (to remove any colloidal Ir).

  • Hydrogenation: Pressurize the vessel to 50 bar H₂ . Stir at RT for 12–24 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Self-Validation Check:

  • Color Change: The reaction mixture should remain clear orange/red. A black precipitate indicates catalyst decomposition (colloidal Ir formation), likely due to O₂ contamination or sulfur poisoning.

Methodology 2: Organocatalytic Asymmetric Mannich Reaction

Status: Best for "Green" Chemistry & Academic Discovery

This method utilizes chiral bifunctional thiourea or squaramide catalysts . It avoids metals entirely, eliminating the risk of toxic metal leaching into the final drug product (a critical FDA concern).

Mechanism

The bifunctional catalyst simultaneously activates the nucleophile (thiazole enolate equivalent) and the electrophile (imine) via hydrogen bonding. The thiourea moiety binds the imine (lowering its LUMO), while the tertiary amine moiety of the catalyst deprotonates the nucleophile. This dual activation locks the transition state geometry, ensuring high enantioselectivity.

Experimental Protocol: Thiourea-Catalyzed Addition
  • Catalyst: Cinchona alkaloid-derived thiourea (10 mol%).

  • Reagents: Thiazole nucleophile (ketone equivalent), N-Boc imine.

  • Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding).

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-Boc imine (0.2 mmol) and catalyst (0.02 mmol) in Toluene (1.0 mL) at -20°C.

  • Addition: Add the thiazole nucleophile (0.24 mmol) in one portion.

  • Reaction: Stir at -20°C for 48 hours. (Low temp is crucial for high ee).

  • Quench: Add 1N HCl (0.5 mL) to quench the reaction.

  • Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.

Self-Validation Check:

  • Solvent Choice: If yield is low, check solvent water content. H-bonding catalysis is extremely sensitive to moisture; solvents must be anhydrous.

Benchmarking Matrix

MetricIr-Catalyzed Hydrogenation Organocatalytic Mannich Biocatalytic Transamination
Enantiomeric Excess (

)
94% - 99% 85% - 94%>99%
Yield 95% - 99% 70% - 90%85% - 95%
Catalyst Loading Low (0.5 - 1 mol%)High (5 - 20 mol%)High (Enzyme wt%)
Scalability High (kg to ton scale)ModerateHigh (requires fermentation)
Atom Economy Excellent (Add H₂ only)GoodModerate (Amine donor waste)
Cost High (Ir metal, Ligand)ModerateHigh (Initial enzyme dev.)
Major Limitation IP on ligands; Metal removalSlow kinetics; SolubilitySubstrate specificity

Visualizing the Decision Process

ThiazoleSynthesis Start Start: Target Chiral Thiazole Amine CheckScale Is Scale > 100g? Start->CheckScale CheckMetal Strict Metal Limits (<1ppm)? CheckScale->CheckMetal No (<10g) CheckSubstrate Is Substrate an Exocyclic Alkene? CheckScale->CheckSubstrate Yes (Industrial) MethodIr Method 1: Ir-Catalyzed Hydrogenation (High Throughput, High Yield) CheckMetal->MethodIr No (Purification OK) MethodOrgano Method 2: Organocatalysis (Metal-Free, Lower Cost) CheckMetal->MethodOrgano Yes (Avoid Metals) CheckSubstrate->MethodIr Yes MethodBio Method 3: Biocatalysis (Perfect Selectivity, High Dev Cost) CheckSubstrate->MethodBio No (Ketone Precursor)

Caption: Decision tree for selecting the optimal synthetic route based on scale, regulatory constraints, and substrate availability.

References

  • Zhang, W. et al. (2022).[1] "Synthesis of Chiral Hydantoins and Thiazolidinediones via Iridium-Catalyzed Asymmetric Hydrogenation." Chinese Journal of Chemistry. Link

  • Hou, X.-L. et al. (2021). "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews. Link

  • List, B. et al. (2012).[2] "Asymmetric Organocatalytic Decarboxylative Mannich Reaction." Journal of the American Chemical Society.[3] Link

  • Turner, N. J. et al. (2018). "Transaminases for Chiral Amine Synthesis." Current Opinion in Chemical Biology. Link

  • Pfaltz, A. et al. (2007). "Iridium-Catalyzed Asymmetric Hydrogenation of Olefins." Accounts of Chemical Research. Link

Sources

Safety & Regulatory Compliance

Safety

(R)-1-(Thiazol-4-yl)propan-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently oversee the synthesis and scale-up of complex chiral building blocks. (R)-1-(Thiazol-4-yl)propan-1-amine is a highly valuable heterocyclic primary amine used in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the synthesis and scale-up of complex chiral building blocks. (R)-1-(Thiazol-4-yl)propan-1-amine is a highly valuable heterocyclic primary amine used in pharmaceutical drug development. However, its dual functional groups—a basic primary amine and a sulfur-nitrogen containing thiazole ring—present specific logistical and environmental challenges during waste management.

Mishandling organic amines can lead to exothermic reactions, equipment corrosion, and severe environmental toxicity. This guide provides field-proven, self-validating protocols for the safe segregation, neutralization, and disposal of (R)-1-(Thiazol-4-yl)propan-1-amine, ensuring your laboratory maintains strict compliance with environmental health and safety (EHS) standards.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, you must understand the causality behind the chemical's behavior. Amines act as Lewis bases and nucleophiles, while the thiazole ring introduces significant aquatic toxicity risks.

Table 1: Quantitative Data and Operational Implications for Thiazole-Amine Waste

Property / HazardDescription / ClassificationOperational Implication
Chemical Class Heterocyclic Primary AmineHighly reactive with oxidizing agents and strong acids. Exothermic upon neutralization[1].
pH (Aqueous) Basic (Estimated pH 9–11)Requires controlled neutralization prior to aqueous waste consolidation to prevent gas evolution[2].
GHS Classification Irritant (Skin/Eye), Aquatic ToxicityMandates strict segregation from sanitary sewer systems; highly toxic to aquatic life[3].
Vapor / Odor Pungent, characteristic amineWaste containers must be sealed immediately; handle exclusively inside a certified chemical fume hood[4].
Material Compatibility Corrosive to specific metalsStore waste in High-Density Polyethylene (HDPE) or glass containers; never use galvanized steel[1].

Waste Segregation & Disposal Routing

The fundamental rule of laboratory waste management is segregation at the source. Mixing incompatible chemical waste streams can result in pressurized containers and catastrophic failure. As outlined by the , organic amines must be kept entirely separate from halogenated solvents and oxidizing acids[1].

Below is the logical workflow for routing (R)-1-(Thiazol-4-yl)propan-1-amine waste based on its physical state and concentration.

WasteDisposal Start Waste Containing (R)-1-(Thiazol-4-yl)propan-1-amine IsAqueous Is the waste a dilute aqueous solution? Start->IsAqueous SolidOrg Solid or Organic Solvent Waste IsAqueous->SolidOrg No Aqueous Aqueous Waste (<5% concentration) IsAqueous->Aqueous Yes SegregateOrg Segregate into Non-Halogenated Organic Waste SolidOrg->SegregateOrg CheckpH Check pH (Highly Basic due to Amine) Aqueous->CheckpH EHS Transfer to EHS / Licensed Disposal Contractor SegregateOrg->EHS Neutralize Neutralize with 1M HCl to pH 5-9 (Ice Bath) CheckpH->Neutralize CollectAqueous Collect in Aqueous Hazardous Waste Container Neutralize->CollectAqueous CollectAqueous->EHS

Decision tree for segregation, neutralization, and disposal of thiazole-amine chemical waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks (like pH or temperature monitoring) to confirm the step was successful before proceeding.

Protocol A: Management of Concentrated or Organic Solvent Waste

This is the primary disposal route for neat (pure) chemical, reaction mother liquors, or organic extracts containing the compound.

  • Container Selection: Select an intact, clean High-Density Polyethylene (HDPE) or glass waste carboy. Causality: Amines can corrode metal safety cans over time, leading to microscopic leaks and vapor release[1].

  • Segregation: Ensure the container is designated strictly for Non-Halogenated Organic Waste . Do not mix with chloroform or dichloromethane unless specifically required by the reaction matrix, in which case it must be routed to Halogenated Waste.

  • Transfer: Inside a functioning fume hood, carefully pour the waste into the carboy using a dedicated funnel.

  • Validation (Vapor Check): Immediately cap the container. Wait 5 minutes and observe the container for any signs of bulging or heat generation, which would indicate an unintended cross-reaction with residual waste.

  • Labeling: Affix a hazardous waste tag immediately. List "(R)-1-(Thiazol-4-yl)propan-1-amine" and check the boxes for "Toxic" and "Corrosive."

Protocol B: In-Lab Neutralization of Dilute Aqueous Waste

For small quantities of dilute aqueous solutions (<5% concentration), in-lab neutralization is a highly effective pre-treatment step before EHS collection, reducing the risk of hazardous reactions in transit[2],[5].

  • Preparation: Place the beaker containing the dilute thiazole-amine solution in an ice-water bath. Causality: Acid-base neutralizations are exothermic. The ice bath prevents the solution from boiling and volatilizing the noxious thiazole compound.

  • Titration: Using a calibrated pH meter, record the initial pH (expected to be >9). Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Self-Validation (pH Stabilization): Stop adding acid when the pH reaches between 5.0 and 9.0. Allow the solution to stir for 15 minutes. Validation step: Re-test the pH. If the pH remains stable within the 5.0–9.0 range and the temperature has equilibrated, the neutralization is complete[5].

  • Disposal: Transfer the neutralized solution to the "Aqueous Hazardous Waste" container and log the contents. Note: Never flush this down the drain, as thiazole derivatives retain high aquatic toxicity even when neutralized[3].

Protocol C: Spill Response and Surface Decontamination

In the event of a benchtop or floor spill, standard lab absorbents are not always appropriate.

  • Isolation: Evacuate non-essential personnel and ensure the fume hood sashes are open to maximize room exhaust.

  • Absorption: Cover the spill with an inert absorbent such as vermiculite or dry sand. Causality: Never use combustible materials like sawdust. Organic amines can undergo exothermic reactions with organic absorbents, creating a severe fire hazard[2].

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container.

  • Self-Validating Decontamination: Wash the spill surface with a dilute 1% acetic acid solution to neutralize any microscopic amine residue. Validation step: Swab the cleaned surface with a pH indicator strip moistened with distilled water. If the strip reads basic (>8), repeat the acetic acid wash until the surface tests neutral (pH ~7).

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." nih.gov.[Link]

  • Collect and Recycle. "Amine Disposal For Businesses." collectandrecycle.com.[Link]

  • Indiana University Environmental Health and Safety. "In-Lab Disposal Methods: Waste Management Guide." iu.edu.[Link]

  • Villa Crop Protection. "Thiazole 500 SC Safety Data Sheet." villacrop.co.za.[Link]

Sources

Handling

Personal protective equipment for handling (R)-1-(Thiazol-4-yl)propan-1-amine

Advanced Laboratory Safety & Handling Guide: (R)-1-(Thiazol-4-yl)propan-1-amine As a critical chiral building block in medicinal chemistry and drug development, (R)-1-(Thiazol-4-yl)propan-1-amine requires stringent, well...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Handling Guide: (R)-1-(Thiazol-4-yl)propan-1-amine

As a critical chiral building block in medicinal chemistry and drug development, (R)-1-(Thiazol-4-yl)propan-1-amine requires stringent, well-understood handling protocols. Whether utilized as a volatile free base or a stable dihydrochloride salt[1], its primary amine functionality and thiazole ring present specific toxicological and reactivity profiles.

As a Senior Application Scientist, I designed this guide to move beyond basic compliance. By understanding the causality behind these safety measures, researchers can build self-validating workflows that protect personnel, maintain chemical integrity, and optimize laboratory logistics.

Chemical Profile & Hazard Causality

To handle this compound safely, one must understand the molecular behavior that drives its hazards. The primary amine group is highly nucleophilic and basic, meaning it can rapidly attack biological tissues (especially ocular tissue) and absorb ambient CO₂ to form carbamates if left exposed.

Table 1: Hazard Profile & Operational Implications

PropertyDescriptionScientific Rationale & Implication
Physical State Free Base (Liquid/Oil) or Dihydrochloride Salt (Solid)[1]The free base poses vapor inhalation risks, while the salt generates hazardous, fine particulate dust[2].
Toxicity Harmful if swallowed; severe skin and eye irritant[2].The basicity of the amine causes rapid saponification of skin lipids and irreversible corneal damage upon contact.
Reactivity Vapors may form explosive mixtures with air (Free Base).Requires the use of non-sparking tools and grounded equipment to prevent static-induced ignition[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated thiazole-amine derivatives. Every piece of PPE must be selected based on the chemical's specific degradation capabilities.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality (Why this specific gear?)
Hand Protection Nitrile gloves (min. 0.11 mm thickness), EN 374 compliant[3].Do not use latex. Aliphatic amines readily permeate and degrade latex rubber. Nitrile provides superior chemical resistance. Gloves must be inspected prior to use, as micro-tears can trap corrosive amines against the skin[3].
Eye/Face Protection Tightly fitting safety goggles (EN 166 or NIOSH approved)[3].Standard safety glasses are inadequate. Goggles provide a necessary seal against amine vapors and micro-dust, preventing rapid ocular tissue damage[4].
Body Protection Flame-retardant, anti-static lab coat.Mitigates static discharge during powder handling[4] and protects against potential secondary solvent fires.
Respiratory Full-face respirator (if exposure limits exceeded)[3].Mandatory only if handling outside a fume hood (which is strictly advised against) to prevent inhalation of highly irritating vapors or dust[2].

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system: each step contains a built-in check to ensure the previous step was executed correctly, minimizing the risk of exposure or contamination.

Phase 1: Pre-Operational Verification
  • Environmental Control: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation: If handling the dihydrochloride salt[1], ensure all spatulas and weighing boats are anti-static. Organic powders can generate static charge during transfer, leading to aerosolization or ignition[4].

  • PPE Validation: Don all required PPE (see Table 2). Perform a visual inspection and inflation test of nitrile gloves to check for pinhole leaks.

Phase 2: Material Transfer Methodology
  • For the Dihydrochloride Salt (Solid):

    • Tare an anti-static weighing boat on an analytical balance inside the fume hood.

    • Use a non-sparking micro-spatula to transfer the solid[3].

    • Self-Validation: Check the area around the balance for stray dust. If dust is present, your transfer speed is too fast, creating hazardous aerosols.

  • For the Free Base (Liquid):

    • Use a positive displacement pipette rather than an air-displacement pipette.

    • Causality: Amines have varying vapor pressures that can cause air-displacement pipettes to drip, leading to external contamination of the vessel.

  • Sealing: Immediately seal the source container tightly to prevent atmospheric moisture and CO₂ degradation[3].

Phase 3: Solvation & Reaction Setup
  • When adding solvent to the amine, add the solvent slowly while stirring.

  • Causality: The solvation of amines can be highly exothermic. Rapid addition may cause localized boiling, solvent bumping, and hazardous splashing.

G Start Initiate Handling Protocol Assess Assess Chemical Form (Free Base vs. HCl Salt) Start->Assess PPE Don Mandatory PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Hood Verify Fume Hood Airflow (>100 fpm) PPE->Hood Solid Solid (HCl Salt): Use Anti-Static Tools Hood->Solid If Salt Liquid Liquid (Free Base): Use Positive Displacement Hood->Liquid If Free Base Transfer Weighing & Transfer (Minimize Aerosol/Dust) Solid->Transfer Liquid->Transfer Spill Spill Event? Transfer->Spill Decon Decontaminate Surface (Inert Absorbent / Sweep) Spill->Decon Yes Proceed Proceed to Reaction/Storage Spill->Proceed No Decon->Proceed

Figure 1: Decision tree and operational workflow for safe handling of (R)-1-(Thiazol-4-yl)propan-1-amine.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. Immediate, calculated action is required to prevent environmental contamination and personnel injury.

Spill Containment & Decontamination
  • Evacuation & Ventilation: Evacuate personnel to safe areas and ensure maximum fume hood ventilation[3]. Remove all sources of ignition[3].

  • Liquid Spills (Free Base): Do not wash with water immediately, as this spreads the corrosive hazard. Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb® or dry sand).

  • Solid Spills (HCl Salt): Sweep up and shovel into suitable closed containers without creating dust[5]. Do not use compressed air for cleanup.

  • Surface Decontamination: After removing the bulk material, wash the contaminated area with a dilute, weak acid (like 5% citric acid) to neutralize residual amine, followed by copious amounts of water[2].

Waste Disposal Logistics
  • Segregation: Never mix amine waste with strong oxidizing agents or heavy metal waste streams.

  • Containment: Collect all adhered or collected material in suitable, tightly closed containers labeled "Hazardous Basic Organic Waste"[3].

  • Disposal Route: Dispose of contents and containers via an approved, licensed waste disposal plant[2]. Do not let the chemical enter drains, as it poses a risk to aquatic environments.

References

Sources

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